Notoginsenoside Fd
Description
Overview of Triterpenoid (B12794562) Saponins (B1172615) in Medicinal Plants
Triterpenoid saponins are a significant class of naturally occurring glycosides found abundantly in the plant kingdom, particularly in medicinal plants. medcraveonline.comscispace.com Structurally, they consist of a lipophilic triterpene molecule (the aglycone) linked to one or more hydrophilic glycoside sugar moieties. medcraveonline.com This amphiphilic nature contributes to their characteristic soap-like foaming properties when shaken in aqueous solutions. medcraveonline.com Triterpenoids, as a type of saponin (B1150181), possess a wide range of biological activities and exhibit considerable chemical diversity, with over 100 different carbon skeletons identified from various organisms, including terrestrial and marine life, and medicinal plants. medcraveonline.com The aglycone nucleus typically contains 27 to 30 carbon atoms, while the sugar moieties, composed of at least 6 or 12 carbon atoms, contribute to the water-soluble part of the molecule. medcraveonline.com
Triterpenoid saponins are considered secondary plant metabolites and have been widely studied for their diverse pharmacological effects. scispace.comcjnmcpu.comnih.gov These effects include anti-inflammatory, antibacterial, antifungal, antiviral, insecticidal, anticancer, cytotoxic, and molluscicidal actions. medcraveonline.com They are also known for properties such as causing hemolysis of red blood cells and forming persistent froth with water. medcraveonline.com The complexity of their chemistry can pose challenges in understanding the precise relationship between their chemical structure and biological or pharmaceutical behavior. medcraveonline.com Despite this, the increasing demand for saponin applications reflects growing interest in their potential as bio-natural source materials. medcraveonline.com Triterpenoid saponins have been considered starting precursors for the semi-synthesis of steroidal drugs in the pharmaceutical industry. medcraveonline.comscispace.com
Contextualization of Gypenoside IX within the Gypenoside Family
Gypenosides are a specific group of triterpenoid saponins that are the main active components found in Gynostemma pentaphyllum, a climbing plant belonging to the Cucurbitaceae family. wikipedia.orgsupremepharmatech.comspkx.net.cn Gynostemma pentaphyllum, also known as Jiaogulan, has a long history of use in traditional medicine across Asia. biosynth.comresearchgate.net Gypenosides share a structural similarity with ginseng saponins, known as ginsenosides (B1230088), as both contain the dammarane-type tetracyclic triterpenoid as their core aglycone structure. spkx.net.cnmdpi.com The dammarane (B1241002) scaffold is characterized by specific methyl and hydrogen positions at C-8, C-13, C-14, and a side chain at C-17. mdpi.com
The gypenoside family is extensive, with more than 300 gypenosides characterized to date, exhibiting diverse structures based on variations in their aglycone and sugar chains. mdpi.com Gypenoside IX is one specific compound within this large family. It is a dammarane-type triterpene saponin. bertin-bioreagent.com The chemical structure of Gypenoside IX is characterized by a complex glycosidic moiety attached to a dammarane-type triterpenoid aglycone. ontosight.ai The presence of sugar units like beta-D-glucopyranoside and beta-D-xylopyranosyl contributes to its water solubility. ontosight.ai The specific arrangement of these sugar units and the functionalities on the triterpenoid backbone are crucial for its biological activity. ontosight.ai Gypenoside IX has been identified and isolated from various plant sources, including Gynostemma pentaphyllum and Panax notoginseng. bertin-bioreagent.comthegoodscentscompany.comd-nb.infodntb.gov.ua
Historical and Current Research Trajectories for Gypenoside IX
Academic research on gypenosides, including Gypenoside IX, has evolved significantly, driven by their traditional use in herbal medicine and the identification of their diverse biological activities. Historically, research focused on the isolation and structural elucidation of these compounds from plants like Gynostemma pentaphyllum. Early studies identified various gypenosides, including Gypenoside IX, and characterized their basic chemical structures. jst.go.jp
Current research trajectories for Gypenoside IX are focused on understanding its specific biological activities and underlying mechanisms at a molecular level. Studies have indicated a range of potential effects, including antioxidant, anti-inflammatory, and cardiovascular protective properties. biosynth.comontosight.ai
Detailed research findings highlight the impact of Gypenoside IX on various cellular and molecular pathways. For instance, studies have shown that Gypenoside IX can suppress the activation of the p38 MAPK/Akt/NFκB signaling pathway and inflammatory responses in astrocytes stimulated by proinflammatory mediators. thegoodscentscompany.comfrontiersin.org Research also indicates that Gypenoside IX can downregulate the production of inflammatory mediators such as TNF-α, iNOS, IL-6, IL-1β, and COX-2 in certain cell lines. mdpi.combertin-bioreagent.comkoreascience.kr
Furthermore, recent academic investigations have explored the potential of Gypenoside IX in the context of neurodegenerative diseases. A study using models mimicking Alzheimer's disease demonstrated that Gypenoside IX could rescue apoptosis and cognitive impairments, recover decreased synaptic proteins, and block dendritic spine loss. nih.govnih.gov This research also indicated that Gypenoside IX decreased tau hyperphosphorylation and amyloid-beta (Aβ) production, suggesting a potential role in addressing key pathological features of Alzheimer's disease. nih.govnih.gov These effects were associated with the restoration of the AKT/GSK-3β signaling axis. nih.govnih.gov
Research also continues into the potential of gypenosides, including Gypenoside IX, in regulating lipid metabolism, which could have implications for metabolic disorders. biosynth.com The structural similarities between gypenosides and ginsenosides also drive comparative studies to understand their similar and distinct pharmacological effects. spkx.net.cnmdpi.com
The ongoing research trajectory involves detailed mechanistic studies, often utilizing in vitro and in vivo models, to elucidate the precise pathways influenced by Gypenoside IX. This includes investigating its interactions with various enzymes, receptors, and signaling molecules. The development of methods for the efficient isolation and purification of Gypenoside IX also remains relevant for supporting further academic investigation.
Here are some examples of research findings related to Gypenoside IX:
| Research Area | Observed Effects of Gypenoside IX | Reference |
| Anti-inflammatory | Suppresses p38 MAPK/Akt/NFκB signaling pathway activation and inflammatory responses in astrocytes. | thegoodscentscompany.comfrontiersin.org |
| Downregulates production of inflammatory mediators (TNF-α, iNOS, IL-6, IL-1β, COX-2) in certain cell lines. | mdpi.combertin-bioreagent.comkoreascience.kr | |
| Neuroprotection | Rescues apoptosis and cognitive impairments in Alzheimer's disease models. nih.govnih.gov | nih.govnih.gov |
| Recovers decreased synaptic proteins and blocks dendritic spine loss in Alzheimer's disease models. nih.govnih.gov | nih.govnih.gov | |
| Decreases tau hyperphosphorylation and Aβ production in Alzheimer's disease models, associated with AKT/GSK-3β pathway. nih.govnih.gov | nih.govnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSADJAYQOCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gynosaponin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80321-63-7 | |
| Record name | Gynosaponin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 185 °C | |
| Record name | Gynosaponin I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways of Gypenosides
Plant Sources of Gypenoside IX and Related Gypenosides
Gypenoside IX and other gypenosides are primarily isolated from specific botanical sources, with one plant standing out as the major origin.
Gynostemma pentaphyllum as a Primary Source
Gynostemma pentaphyllum (Thunb.) Makino, commonly known as Jiaogulan, is the most significant natural source of gypenosides. ontosight.ainih.govbiosynth.com This perennial climbing herb, belonging to the Cucurbitaceae family, is widely distributed in East Asia, including China, Japan, and Korea. nih.govhorticultureresearch.net Over 180 gypenosides have been isolated and characterized from G. pentaphyllum, making them the major pharmacologically active components of this plant. mdpi.com The leaves of G. pentaphyllum are reported to have the highest concentration of gypenosides. mdpi.com
Isolation from Other Botanical Species
While Gynostemma pentaphyllum is the primary source, Gypenoside IX and other gypenosides have also been identified in other plant species. Gypenoside IX (also known as notoginsenoside Fd) has been found in Panax notoginseng and Panax quinquefolium. tandfonline.combiomol.combertin-bioreagent.com Some gypenosides have also been discovered in Gymnema sylvestra. horticultureresearch.nettandfonline.com This indicates that the biosynthesis of these compounds is not exclusive to the Gynostemma genus.
Precursor Metabolite Synthesis
The biosynthesis of triterpenoids, including the dammarane-type skeleton found in gypenosides, begins with the formation of activated five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.comoup.com
Isopentenyl Diphosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways
In plants, IPP and DMAPP are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govmdpi.comoup.com The MVA pathway starts with acetyl-CoA, while the MEP pathway utilizes D-glyceraldehyde 3-phosphate and pyruvate. nih.govmdpi.com These pathways produce the fundamental C5 units that are the building blocks for all terpenoids. mdpi.com IPP is isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org
Squalene (B77637) Synthesis
The C5 units (IPP and DMAPP) are sequentially condensed to form longer prenyl diphosphates. Two molecules of IPP and one molecule of DMAPP are joined to form farnesyl pyrophosphate (FPP), a C15 molecule, catalyzed by farnesyl pyrophosphate synthase (FPS). mdpi.comnih.gov The first committed step in triterpene biosynthesis is the head-to-head condensation of two molecules of FPP to produce squalene, a C30 hydrocarbon. mdpi.commdpi.comnih.gov This reaction is catalyzed by squalene synthase (SQS). mdpi.comnih.gov Squalene is a key intermediate and the precursor for all triterpenoids and sterols in plants. mdpi.commdpi.com
A simplified representation of the precursor synthesis is shown below:
| Metabolite | Pathway(s) Involved | Enzyme(s) Involved (Examples) |
| Isopentenyl Diphosphate (IPP) | MVA, MEP | - |
| Dimethylallyl Pyrophosphate (DMAPP) | MVA, MEP | Isopentenyl pyrophosphate isomerase |
| Farnesyl pyrophosphate (FPP) | MVA, MEP | Farnesyl pyrophosphate synthase (FPS) |
| Squalene | MVA, MEP | Squalene synthase (SQS) |
Triterpenoid (B12794562) Skeleton Formation
Squalene undergoes epoxidation catalyzed by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). mdpi.comnih.gov This molecule is a crucial branching point in the pathway, serving as the common precursor for both triterpenoids and phytosterols. nih.govnih.gov The cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), leads to the formation of various triterpenoid skeletons, including the dammarane (B1241002) skeleton characteristic of gypenosides. nih.govmdpi.commdpi.com The diversity of triterpene structures arises from the action of different OSCs, which catalyze the cyclization of 2,3-oxidosqualene into various cyclic structures. nih.govmdpi.com In Gynostemma pentaphyllum, studies have identified members of the OSC gene family involved in the biosynthesis of triterpenoid metabolites. mdpi.com
The formation of the dammarane skeleton is a complex enzymatic process involving the cyclization of 2,3-oxidosqualene. This forms the aglycone core upon which sugar moieties are subsequently attached to produce gypenosides like Gypenoside IX. ontosight.ai
Cyclization of 2,3-Oxidosqualene
The cyclization of 2,3-oxidosqualene is a critical initial step in the biosynthesis of plant triterpenoid saponins (B1172615), including gypenosides nih.govmdpi.com. This enzymatic reaction is the first branching point in triterpene synthesis and is pivotal in determining the diversity of triterpenoid skeletons nih.govmdpi.com. 2,3-Oxidosqualene is an intermediate in the synthesis of various compounds, including sterol precursors like lanosterol (B1674476) and cycloartenol, as well as saponins wikipedia.org.
Role of Oxidosqualene Cyclases (OSCs)
Oxidosqualene cyclases (OSCs) are key enzymes that catalyze the cyclization of 2,3-oxidosqualene, leading to the formation of diverse triterpenoid skeletons nih.govnih.govmdpi.comfrontiersin.org. This step defines the skeletal diversity of sterols and triterpenes nih.gov. OSCs can yield over 100 distinct triterpenoid saponin (B1150181) skeletons nih.govmdpi.com. In the context of gypenoside biosynthesis, which primarily involves dammarane-type triterpenoid saponins, dammarenediol-II synthase (DS) is considered a crucial OSC nih.govfrontiersin.orgresearchgate.net. DS catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, an important precursor for dammarane-type gypenosides and ginsenosides (B1230088) nih.govfrontiersin.orgresearchgate.net. Studies have identified and characterized OSC gene families in Gynostemma pentaphyllum, with members containing conserved motifs characteristic of OSC enzymes nih.govmdpi.com.
Post-Cyclization Modifications and Diversification
Following the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton, a series of post-cyclization modifications occur, leading to the structural diversity of gypenosides mdpi.com. These modifications primarily involve oxidation (hydroxylation) and glycosylation reactions nih.govnih.govmdpi.com.
Hydroxylation Reactions and Cytochrome P450 Monooxygenases (CYP450s)
Hydroxylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are major modification steps in triterpenoid saponin biosynthesis nih.govnih.gov. These enzymes introduce hydroxyl groups at specific positions on the triterpenoid skeleton, contributing to the structural complexity and biological activity of gypenosides mdpi.comfrontiersin.org. In gypenoside biosynthesis, characterized CYP450s involved in triterpenoid saponin hydroxylation belong to the CYP716 family oup.comoup.comresearchgate.net.
Glycosylation Reactions and UDP-Glycosyltransferases (UGTs)
Glycosylation, catalyzed by UDP-glycosyltransferases (UGTs), is a critical step in the final stages of triterpenoid saponin biosynthesis nih.govoup.comnih.gov. This process involves the addition of sugar moieties to the triterpenoid skeleton, significantly impacting the structure, solubility, and pharmacological effects of the resulting saponins oup.comnih.gov. UGTs belonging to various subfamilies, including UGT71, 73, 74, 85, 91, and 94, have been implicated in catalyzing triterpene saponin glycosylation in Gynostemma pentaphyllum oup.comoup.com. Specific UGTs have been identified that are responsible for catalyzing glycosylation at different positions (e.g., C3 and C20) of the triterpenoid backbone using various sugar donors like UDP-glucose and UDP-xylose nih.govresearchgate.netnih.gov.
Specific Enzymatic Steps Implicated in Gypenoside IX Formation
While the general pathway for gypenoside biosynthesis is understood, the specific enzymatic steps leading directly to Gypenoside IX are still under investigation. Gypenoside IX is a dammarane-type saponin nih.gov. Its core structure is derived from the cyclization of 2,3-oxidosqualene by a dammarenediol-II synthase (OSC). Subsequent hydroxylation steps, likely involving CYP450 enzymes (potentially from the CYP716 family), and specific glycosylation reactions catalyzed by UGTs are required to form the complete structure of Gypenoside IX. Given its glycosidic structure with sugar moieties attached, specific UGTs capable of adding the required sugars (such as glucose and xylose, based on the structure implied by its alternative name beta-D-glucopyranoside, (3alpha,12beta)-3-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-beta-D-xylopyranosyl-) at positions C3 and C20 of the dammarane skeleton are involved ontosight.ainih.gov. Research into identifying the precise UGTs responsible for adding these specific sugar residues at these positions is ongoing.
Regulatory Networks in Gypenoside Biosynthesis
Transcriptional Regulation of Biosynthetic Genes
The transcriptional regulation of gypenoside biosynthesis genes is a key area of research aimed at understanding and potentially enhancing the production of these compounds. Studies have identified several transcription factors (TFs) that play a role in regulating the expression of genes involved in the gypenoside biosynthetic pathway. nih.govnih.govoup.comnih.gov
For instance, basic helix-loop-helix (bHLH) transcription factors have been implicated in the regulation of secondary metabolism in plants, including gypenoside biosynthesis. nih.govresearchgate.netresearchgate.net Genome-wide analysis in G. pentaphyllum has identified numerous bHLH members, and some of these, such as GpbHLH15 and GpbHLH58, have been shown to bind to the promoters of key gypenoside biosynthesis genes like GpFPS1, GpSS1, and GpOSC1, activating their promoter activity. nih.govresearchgate.net This suggests a direct role of these bHLH factors in controlling the expression of genes in the pathway. nih.govresearchgate.net
Another family of transcription factors, R2R3-MYB, has also been found to be involved in regulating gypenoside biosynthesis. frontiersin.org Specifically, GpMYB81 in G. pentaphyllum has been identified as a "dual-function" regulator, capable of binding to the promoters of GpFPS1, a key gene in gypenoside biosynthesis, and activating its expression. frontiersin.org
Studies utilizing techniques like weighted gene co-expression network analysis (WGCNA) have helped to identify potential upstream regulators of gypenoside biosynthetic pathway genes by examining gene expression patterns across different tissues. nih.govfrontiersin.orgoup.comnih.gov These analyses have revealed correlations between the expression of certain transcription factors and the genes involved in gypenoside synthesis. nih.govfrontiersin.orgoup.comnih.gov
Furthermore, cis-regulatory elements responsive to plant hormones like methyl jasmonate (MeJA) and abscisic acid (ABA), as well as light-responsive elements, have been identified in the promoters of gypenoside-related genes. nih.govresearchgate.net This indicates that environmental signals and phytohormones can influence gypenoside biosynthesis through transcriptional regulation. nih.govresearchgate.net
Influence of Elicitors on Gypenoside Accumulation in Cell Cultures
Elicitors, which are compounds that stimulate plant defense responses and secondary metabolite production, have been widely used to enhance the accumulation of gypenosides in Gynostemma pentaphyllum cell cultures. mdpi.commdpi.comnih.govresearchgate.netnih.govphytojournal.com Both abiotic and biotic elicitors have been investigated for their effects on cell growth and gypenoside content. mdpi.commdpi.comnih.govresearchgate.net
Research has shown that the type and concentration of the elicitor, as well as the treatment time, significantly influence gypenoside accumulation in suspension cell cultures of G. pentostem. mdpi.commdpi.comnih.govresearchgate.net For example, salicylic (B10762653) acid (SA) has been found to be an effective elicitor for increasing gypenoside content. mdpi.commdpi.comnih.govresearchgate.net A study demonstrated that treatment with 100 µM salicylic acid significantly increased gypenoside accumulation in G. pentaphyllum suspension cells, reaching a maximum value of 79.721 mg/g dry biomass after 6 days of culture, which was substantially higher than in untreated cells and the natural plant material. mdpi.commdpi.comnih.govresearchgate.net
Methyl jasmonate (MeJA) is another abiotic elicitor that has been shown to enhance gypenoside production. mdpi.commdpi.comnih.govresearchgate.net Optimal concentrations and treatment durations for MeJA have been determined to maximize gypenoside yields in cell cultures. mdpi.commdpi.comnih.govresearchgate.net
Biotic elicitors, such as yeast extract (YE) and fungal biomass (e.g., Fusarium biomass), have also been tested. mdpi.commdpi.comnih.govresearchgate.net While yeast extract can promote gypenoside accumulation at certain concentrations, Fusarium biomass has been observed to decrease both cell growth and gypenoside content in some studies. mdpi.commdpi.comresearchgate.net
It is important to note that while elicitors can enhance gypenoside production, they can sometimes negatively impact cell biomass accumulation as they induce stress responses in the plant cells. mdpi.commdpi.com Therefore, optimizing elicitor type, concentration, and treatment duration is crucial for achieving high gypenoside yields in cell culture systems. mdpi.commdpi.comnih.govresearchgate.net
The use of elicitation in G. pentaphyllum cell cultures represents a promising strategy for the efficient production of gypenosides. mdpi.commdpi.comnih.govresearchgate.net
Data Table: Effect of Elicitors on Gypenoside Accumulation in Gynostemma pentaphyllum Cell Culture
| Elicitor | Concentration | Treatment Duration | Gypenoside Content (mg/g Dry Biomass) | Fold Increase vs. Control | Source |
| Control | - | - | 50.545 | 1.00 | researchgate.net |
| Salicylic Acid (SA) | 100 µM | 6 days | 79.721 | 1.58 | mdpi.comnih.gov |
| Methyl Jasmonate (MeJA) | 50 µM | 9 days | 73.901 | 1.46 | mdpi.com |
| Yeast Extract (YE) | 3 g/L | Beginning | Optimal content observed | - | mdpi.com |
| Fusarium biomass | 1-5 g/L | - | Lower than control | - | mdpi.comresearchgate.net |
Note: Data compiled from multiple snippets and may represent different experimental conditions within the cited sources.
Preclinical Pharmacological Activities of Gypenoside Ix
Anti-Inflammatory Preclinical Investigations
Preclinical studies have demonstrated the anti-inflammatory potential of Gypenoside IX through its effects on inflammatory mediators, macrophage polarization, and reactive astrogliosis in various cellular and animal models. nih.govresearchgate.netnih.gov
Modulation of Inflammatory Mediators in Cellular Models
Gypenoside IX has been shown to downregulate the production of several key inflammatory mediators in cellular models stimulated by pro-inflammatory agents like lipopolysaccharide (LPS) or a combination of LPS and TNF-α. nih.govmdpi.com
In LPS-stimulated C6 glial cells, GP IX significantly reduced the production of tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2) at both protein and mRNA levels. nih.govmdpi.com Similar reductions in inflammatory mediators, including IL-6, IL-1β, COX-2, TNF-α, and nitric oxide (NO), have been observed in LPS-stimulated RAW 264.7 macrophage cells treated with gypenosides purified from G. pentaphyllum leaf extract. mdpi.com
The anti-inflammatory effects of GP IX are associated with the inhibition of the nuclear translocation and transcriptional activity of nuclear factor kappa B (NFκB). nih.govnih.gov NFκB is a crucial transcription factor involved in the expression of numerous pro-inflammatory genes. researchgate.net Studies indicate that GP IX can suppress the activation of signaling pathways upstream of NFκB, such as the Akt and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov
The following table summarizes the effects of Gypenoside IX on inflammatory mediators in cellular models:
| Cellular Model | Stimulus | Inflammatory Mediators Affected | Effect of Gypenoside IX | Reference |
| C6 glial cells | LPS/TNF-α | TNF-α, iNOS, IL-6, IL-1β, COX-2 | Downregulation | nih.govmdpi.com |
| RAW 264.7 macrophage cells | LPS | IL-6, IL-1β, COX-2, TNF-α, NO | Decrease | mdpi.com |
| Human osteoarthritis chondrocytes | IL-1β | IL-1β, NO, Prostaglandin E2 (PGE2) | Inhibition/Reduction | mdpi.com |
Effects on Macrophage Polarization
An imbalance in macrophage phenotype is linked to various inflammatory diseases. nih.govacs.org While the provided search results specifically mention Gypenoside LXXV's ability to reprogram M1-like macrophages into M2-like ones via the glucocorticoid receptor pathway, direct evidence for Gypenoside IX's specific effects on macrophage polarization is not explicitly detailed in the immediate search results. nih.govacs.org However, the general anti-inflammatory effects of gypenosides, including the reduction of pro-inflammatory cytokines produced by activated macrophages, suggest an influence on macrophage activity, which is intrinsically linked to polarization states. mdpi.comresearchgate.net Further research focusing specifically on Gypenoside IX's direct impact on macrophage polarization markers and pathways would be necessary to fully characterize this effect.
Impact on Reactive Astrogliosis
Reactive astrogliosis, the activation of astrocytes in response to central nervous system injury or inflammation, is a significant factor in neuroinflammatory disorders. nih.govuef.fi Gypenoside IX has been investigated for its potential to suppress reactive astrogliosis. nih.govresearchgate.net
Studies have shown that GP IX can alleviate astrogliosis induced by LPS in the brain cortex of mice. nih.gov In glial cell line C6 cells stimulated with LPS/TNF-α, GP IX significantly reduced the production of inflammatory mediators associated with reactive astrocytes. nih.govresearchgate.net The mechanism involves the inhibition of the Akt/p38 MAPK/NFκB signaling pathways, which are crucial in the activation and inflammatory response of astrocytes. nih.govresearchgate.net These findings suggest that Gypenoside IX may be a potential therapeutic candidate for neuroinflammatory conditions involving reactive astrogliosis. nih.gov
Antioxidant Preclinical Investigations
Gypenoside IX and related gypenosides have demonstrated antioxidant properties in preclinical settings, contributing to protection against oxidative stress. biosynth.comontosight.ainih.gov These effects are mediated through the scavenging of reactive oxygen species and the enhancement of endogenous antioxidant enzyme systems. nih.govd-nb.info
Scavenging of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage and contribute to various diseases, including inflammatory conditions. Gypenosides, including Gypenoside IX, have been shown to directly reduce the amount of ROS in cells. nih.gov
In retinal ganglion cells (RGCs) subjected to hydrogen peroxide (H2O2)-induced oxidative stress, gypenosides helped the cells become resistant to oxidation damage by directly reducing the amount of ROS. nih.gov This direct scavenging ability contributes to their protective effects against oxidative damage. nih.gov While some studies on gypenosides in cancer cells indicate an increase in ROS production as part of an apoptotic mechanism, the context of antioxidant activity in the scope of this article focuses on protective effects in non-cancerous or disease models where oxidative stress is detrimental. plos.orgresearchgate.net
Enhancement of Endogenous Antioxidant Enzyme Systems
Beyond direct ROS scavenging, Gypenoside IX and gypenosides can enhance the body's endogenous antioxidant defense systems. nih.govd-nb.inforsc.org Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). d-nb.infomdpi.com
Gypenosides have been shown to increase the content and activity of antioxidant enzymes like glutathione peroxidase-1 (GPx-1), which helps limit hydrogen peroxide accumulation. nih.govd-nb.info They can also promote the activity of the antioxidant system by increasing the transcriptional activation of nuclear respiratory factor 2 (Nrf2), a master regulator of antioxidant gene transcription. nih.govmdpi.combiorxiv.orgbiorxiv.org Activation of the Nrf2 pathway leads to the upregulation of antioxidant response elements (AREs), including enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase 1/2 (Gpx1/2). nih.govmdpi.com
Studies in BRIN-BD11 pancreatic β-cells showed that gypenosides treatment upregulated the expression of antioxidant genes such as Nrf2, Cat, Sod1, and Gpx1, providing cytoprotective effects against oxidative stress. biorxiv.org Similarly, in a streptozotocin-induced diabetic rat model, gypenoside treatment significantly upregulated Nrf2 expression and protected against oxidative stress. biorxiv.org
| Antioxidant Enzyme/Pathway | Effect of Gypenoside IX/Gypenosides | Reference |
| Glutathione peroxidase-1 (GPx-1) | Increased content/activity | nih.govd-nb.info |
| Superoxide Dismutase (SOD) | Enhanced activity | d-nb.inforsc.org |
| Catalase (CAT) | Enhanced activity | d-nb.inforsc.org |
| Nrf2 | Increased transcriptional activation | nih.govmdpi.combiorxiv.orgbiorxiv.org |
| Heme oxygenase-1 (HO-1) | Increased levels | nih.gov |
Neuroprotective Preclinical Investigations
Preclinical studies have explored the potential of Gypenoside IX in mitigating various aspects of neurodegenerative conditions and injury. These investigations have primarily utilized cellular and animal models to understand the underlying mechanisms of its neuroprotective effects.
Attenuation of Neuronal Damage in Cellular Models of Ischemia-Reperfusion
Ischemia-reperfusion (I/R) injury in the brain can lead to significant neuronal damage. Preclinical research using cellular models has investigated the protective effects of gypenosides against this type of injury. Studies have shown that gypenosides can prevent hypoxia-induced neural injury in PC12 cells acs.org. Hypoxia treatment in these cells led to an increase in intracellular Ca²⁺ and reactive oxygen species (ROS) content, which was significantly reduced by gypenoside treatment acs.org. Furthermore, gypenosides significantly blocked the decrease in nitric oxide (NO) content and mitochondrial membrane potential caused by hypoxia acs.org. While these studies often refer to gypenosides in general or other specific gypenosides like Gypenoside XVII, the known neuroprotective effects of the broader class suggest potential for GP IX in this area, although specific data for GP IX in cellular ischemia-reperfusion models was not explicitly detailed in the search results. However, gypenosides have been demonstrated to exert protective effects on the brain against ischemia-reperfusion injury in rats nih.govwindows.net.
Mitigation of Neuroinflammatory Responses
Neuroinflammation is a critical factor in the progression of various neurodegenerative diseases and neuropsychiatric disorders researchgate.netmdpi.com. Gypenoside IX has been specifically investigated for its anti-inflammatory effects in the context of neuroinflammation. GP IX significantly reduced the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both protein and mRNA levels in glial cell line C6 cells stimulated by lipopolysaccharide (LPS)/TNF-α combination researchgate.netmdpi.com. It also alleviated astrogliosis and decreased the production of inflammatory mediators in the brain cortex of LPS-treated mice researchgate.net. Further studies revealed that GP IX inhibited the nuclear translocation and transcriptional activity of nuclear factor kappa B (NFκB) researchgate.net. These findings suggest that GP IX may suppress reactive astrogliosis by inhibiting Akt/p38 MAPK/NFκB signaling pathways researchgate.net. Gypenosides have also been shown to attenuate β-amyloid-induced inflammation in N9 microglial cells researchgate.netresearchgate.net.
Here is a table summarizing the effects of Gypenoside IX on inflammatory mediators in LPS/TNF-α stimulated C6 cells:
| Inflammatory Mediator | Effect of Gypenoside IX Treatment |
| iNOS (protein and mRNA) | Significantly reduced production |
| COX-2 (protein and mRNA) | Significantly reduced production |
| TNF-α (protein and mRNA) | Significantly reduced production |
| IL-6 (protein and mRNA) | Significantly reduced production |
| IL-1β (protein and mRNA) | Significantly reduced production |
Preservation of Synaptic Integrity in Preclinical Models
Synaptic dysfunction and loss are key features of many neurodegenerative diseases, including Alzheimer's disease (AD) nih.gov. Preclinical studies using models mimicking AD pathology have explored the impact of Gypenoside IX on synaptic integrity. In primary hippocampal neurons and rats treated with staurosporine (B1682477) (STP) to mimic AD features, STP treatment led to synaptic dysfunction and cognitive decline nih.govnih.gov. Gypenoside IX treatment was found to recover the decreased levels of synaptic proteins such as PSD95, Synaptophysin, and GluR2, and it blocked dendritic spine loss caused by STP treatment nih.gov. This suggests a role for GP IX in preserving synaptic structure and potentially function in the context of AD-like pathology.
Impact on Tau Hyperphosphorylation
Tau hyperphosphorylation and the formation of neurofibrillary tangles are major pathological hallmarks of Alzheimer's disease nih.govfrontiersin.org. Preclinical investigations have examined the effect of Gypenoside IX on tau phosphorylation. In primary hippocampal neurons and rats treated with staurosporine, which induces tau hyperphosphorylation, GP IX treatment significantly decreased the STP-induced tau hyperphosphorylation at various sites, including S-199, S-202, T-205, T-231, S-262, S-396, and S-404 nih.govnih.gov. This effect was accompanied by a restoration of the Akt/GSK-3β signaling axis, suggesting that the dysregulation of this pathway might be involved in STP-related AD pathogenesis and that GP IX may exert its effects through this pathway nih.govdntb.gov.ua.
Here is a table showing the effect of Gypenoside IX on tau phosphorylation sites in an AD-like model:
| Tau Phosphorylation Site | Effect of Gypenoside IX Treatment (vs. STP treatment) |
| S-199 | Decreased hyperphosphorylation |
| S-202 | Decreased hyperphosphorylation |
| T-205 | Decreased hyperphosphorylation |
| T-231 | Decreased hyperphosphorylation |
| S-262 | Decreased hyperphosphorylation |
| S-396 | Decreased hyperphosphorylation |
| S-404 | Decreased hyperphosphorylation |
Reduction of Amyloid-β Production
Amyloid-β (Aβ) peptide accumulation and the formation of senile plaques are another primary pathological feature of Alzheimer's disease nih.govmdpi.com. Preclinical studies have investigated the potential of Gypenoside IX to influence Aβ production. In the staurosporine-induced AD-like model using primary hippocampal neurons and rats, STP treatment significantly increased Aβ production nih.govnih.gov. Gypenoside IX treatment was found to decrease this increased Aβ production nih.gov. This reduction in Aβ production by GP IX occurred through the down-regulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Presenilin 1 (PS1), key enzymes involved in the amyloidogenic pathway of Aβ production nih.gov.
Cardioprotective Preclinical Investigations
Preclinical studies have also explored the cardioprotective effects of gypenosides, particularly in the context of myocardial ischemia-reperfusion (I/R) injury. While many studies refer to gypenosides as a whole or other specific gypenosides like Gypenoside XVII, the general cardioprotective properties of the class are well-documented mdpi.comnih.govwindows.netresearchgate.netnih.govfrontiersin.org. Gypenosides have been shown to limit infarct size, alleviate I/R-induced pathological changes in the myocardium, and preserve left ventricular function in a rat model of cardiac I/R injury nih.govnih.gov. The cardioprotective effect of gypenosides is associated with the preservation of mitochondrial function in cardiomyocytes, reduction of oxidative stress, and protection of the intracellular antioxidant machinery nih.govnih.gov. Specifically, gypenosides pre-treatment reduced ROS production, preserved antioxidant capacity, protected the enzymatic functions of the mitochondrial respiration chain and citric acid cycle, maintained mitochondrial membrane integrity, and prevented cytochrome c leakage nih.gov.
In a rat model of cardiac I/R injury, gypenoside pre-treatment dose-dependently improved cardiac function. Cardiographic analysis showed that I/R caused a significant elevation in left ventricular end-diastolic pressure (LVEDP) and a significant decline in left ventricular end-systolic pressure (LVESP) and fractional shortening (FS), indicating impaired cardiac contractility and function nih.gov. Compared to the I/R group, gypenoside pre-treatment improved these parameters, with a dose of 200 mg/kg demonstrating a notable cardioprotective effect nih.gov.
Here is a table illustrating the effect of Gypenoside pre-treatment on cardiac function parameters in a rat I/R model:
| Parameter | I/R Group | Gypenoside Pre-treatment Group (200 mg/kg) |
| LVEDP | Significantly elevated | Improved (compared to I/R) |
| LVESP | Significantly declined | Improved (compared to I/R) |
| FS | Significantly declined | Improved (compared to I/R) |
While these findings primarily discuss gypenosides collectively, they establish a strong preclinical basis for investigating the specific cardioprotective activities of Gypenoside IX.
Protection of Cardiomyocytes against Induced Injury
Studies have investigated the cardioprotective effects of Gypenoside IX against ischemia-reperfusion (I/R) injury. In both in vitro models using H9c2 cardiomyocytes and in vivo rat models of myocardial I/R injury, pretreatment with gypenoside alleviated impairments in cardiac structure and function. frontiersin.orgkarger.comnih.gov Administration of gypenoside improved parameters such as left ventricular end-systolic pressure (LVESP) and left ventricular end-diastolic pressure (LVEDP) in I/R injured rats. frontiersin.orgkarger.com Furthermore, gypenoside treatment reduced indicators of necrotic damage and cardiomyocyte injury, including lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) levels. frontiersin.orgkarger.com The protective effects are associated with the inhibition of the NF-κB pathway, potentially mediated by the suppression of MAPK signaling transduction. frontiersin.orgnih.gov Activation of the PI3K/Akt pathway has also been implicated in the protective effect of gypenoside against I/R injury in cardiomyocytes. karger.comoup.com Gypenoside has also demonstrated a protective effect against isoproterenol-induced myocardial injury in rats, reducing infarct size and suppressing changes in heart weight. x-mol.net
Regulation of Mitochondrial Homeostasis and Mitophagy
Gypenosides are reported to be effective in preserving mitochondrial homeostasis. researchgate.net Mitophagy, a selective process of removing damaged mitochondria through autophagy, plays a crucial role in maintaining mitochondrial and intracellular homeostasis. researchgate.nettavernarakislab.grfrontiersin.org Pretreatment with gypenosides has been shown to promote PINK1/parkin-mediated mitophagy in doxorubicin-stimulated H9c2 cardiomyocytes. researchgate.net This promotion of mitophagy occurred without affecting mitochondrial fission/fusion proteins or LC3 levels. researchgate.net Additionally, gypenosides alleviated the decrease in mitochondria induced by UVB and inhibited the formation of autophagic vesicles containing mitochondria in JURKAT cells. tandfonline.com This suggests a role for gypenosides in regulating mitochondrial quality control mechanisms.
Anticancer Preclinical Investigations
Gypenoside IX and related gypenosides have been extensively studied for their preclinical anticancer properties, demonstrating effects on apoptosis, proliferation, migration, invasion, and DNA damage response in various cancer cell lines.
Induction of Apoptosis in Cancer Cell Lines
Gypenosides induce apoptosis in a variety of cancer cell types. This includes human gastric cancer (HGC-27, SGC-7901), lung cancer (A549), esophageal cancer (Eca-109), colon cancer (SW620, colo 205, SW-480), hepatoma (Hep3B, HA22T, Huh-7), oral cancer (SAS), renal cell carcinoma, and bladder cancer cells. dovepress.comnih.govmedicinacomplementar.com.brresearchgate.netiiarjournals.orgplos.orgresearchgate.net The mechanisms involved are diverse and include increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. dovepress.comiiarjournals.orgplos.orgdovepress.com Gypenosides activate caspases, such as caspase-3, caspase-8, and caspase-9, and modulate the expression of Bcl-2 family proteins, typically upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 and Bcl-xl. dovepress.comnih.govmedicinacomplementar.com.briiarjournals.org Activation of the extrinsic apoptotic pathway through Fas/FasL and modulation of the PI3K/AKT/mTOR signaling pathway have also been reported as mechanisms by which gypenosides induce apoptosis. dovepress.comnih.govresearchgate.netresearchgate.net
Table 1: Gypenoside-Induced Apoptosis in Preclinical Studies
| Cancer Cell Line | Key Apoptotic Mechanisms Reported | References |
| Gastric Cancer (HGC-27, SGC-7901) | PI3K/AKT/mTOR pathway inhibition, Caspase-3 upregulation, Bax/Bcl-2 ratio increase | nih.govresearchgate.net |
| Lung Cancer (A549) | Caspase-3 activation, Bax upregulation, Bcl-2 downregulation, Mitochondrial pathway | medicinacomplementar.com.brresearchgate.net |
| Esophageal Cancer (Eca-109) | Increased intracellular oxidative stress (ROS) | dovepress.comnih.gov |
| Colon Cancer (SW620, colo 205, SW-480) | Increased intracellular oxidative stress (ROS), Mitochondrial-dependent pathways, Caspase activation, Bax upregulation, Bcl-2/Bcl-xl downregulation, p53 increase, DNA fragmentation | dovepress.comnih.goviiarjournals.orgplos.org |
| Hepatoma (Hep3B, HA22T, Huh-7) | Caspase cascade activation, Bcl-2 family regulation, Calcium/ROS-dependent mitochondrial pathway | dovepress.comiiarjournals.orgresearchgate.net |
| Oral Cancer (SAS) | Extrinsic pathway (Fas/FasL, caspase-8), Caspase-3, PARP, DNA damage, ROS generation, Mitochondrial membrane potential depolarization | dovepress.comresearchgate.netdovepress.com |
| Renal Cell Carcinoma | PI3K/AKT/mTOR pathway modulation | nih.gov |
| Bladder Cancer | PI3K/AKT/mTOR signaling pathway | nih.gov |
Inhibition of Cancer Cell Proliferation
Gypenosides have been shown to inhibit the proliferation of various cancer cells, including gastric cancer (HGC-27, SGC-7901), lung cancer (A549), colorectal cancer (SW-480), tongue cancer (SCC4), and rat hepatic stellate cells. dovepress.comnih.govmedicinacomplementar.com.brplos.orgresearchgate.netiiarjournals.org This antiproliferative effect is often linked to the induction of cell cycle arrest. Gypenosides can cause cell cycle arrest at the G0/G1 phase by modulating the expression and activity of key cell cycle regulatory proteins. dovepress.commedicinacomplementar.com.brdovepress.commdpi.com Studies have shown increased levels of cyclin-dependent kinase inhibitors such as p16, p21, p27, and p53, along with inhibition of Cdk2 and cyclins E and D1/3K, CDK4/6. dovepress.commedicinacomplementar.com.brdovepress.com
Suppression of Cancer Cell Migration and Invasion
Preclinical studies indicate that gypenosides can suppress the migration and invasion of cancer cells. This effect has been observed in human tongue cancer SCC4 cells, human oral cancer SAS cells, and human colon cancer SW-480 cells. dovepress.complos.orgdovepress.comresearchgate.netiiarjournals.orgmdpi.comnih.gov The mechanisms underlying this suppression involve the downregulation of proteins crucial for cell motility and extracellular matrix degradation. These include NF-κB, matrix metalloproteinase-9 (MMP-9), RAS, ERK1/2, COX2, uPA, and FAK. dovepress.comdovepress.comresearchgate.netiiarjournals.orgmdpi.comnih.gov Inhibition of these pathways contributes to reduced invasiveness and metastatic potential in preclinical models.
Modulation of DNA Damage Response
Gypenosides have been found to induce DNA damage in several cancer cell lines, such as SCC-4, SW-620, Caco2, SW-480, rat hepatic stellate cells, human oral cancer SAS cells, and human colon cancer colo 205 cells. dovepress.comiiarjournals.orgdovepress.comnih.govresearchgate.net This DNA damage is often accompanied by the inhibition of DNA repair mechanisms. Gypenosides have been shown to decrease the expression levels of proteins involved in DNA repair pathways, including 14-3-3σ, DNA-PK, ATM, ATR, p53, and BRCA1 at the mRNA level. dovepress.comdovepress.comnih.gov Oxidative stress, induced by gypenosides, is also implicated in the observed DNA damage. nih.govresearchgate.netresearchgate.net
Table 2: Preclinical Anticancer Effects of Gypenosides
Antidiabetic Preclinical Investigations
Preclinical studies have investigated the potential of gypenosides, including Gypenoside IX, in addressing aspects of diabetes mellitus, a metabolic disorder characterized by hyperglycemia. Research has focused on their effects on insulin (B600854) sensitivity, glucose metabolism in cellular systems, and influence on gut microbiota composition.
Improvement of Insulin Sensitivity in Animal Models
Several studies in animal models of diabetes and obesity have indicated that gypenosides can improve insulin sensitivity. Treatment with gypenosides has been shown to significantly reduce the homeostasis model assessment-estimated insulin resistance (HOMA-IR) index in obese mice induced by a high-fat diet researchgate.net. In type 2 diabetes mellitus (T2DM) mice induced by a high-fat and high-sugar diet and streptozotocin, gypenosides reduced fasting blood glucose and serum lipids and significantly improved insulin resistance . Another study using a high fructose (B13574) diet/high fat (HFD/HF)-fed rat model of metabolic associated fatty liver disease (MAFLD), which includes insulin resistance, found that gypenoside treatment led to a reduction in the gain of weight and counteracted HFD/HF-induced effects on insulin resistance nih.gov. Specific gypenosides have also been investigated; Gypenoside XLIX, for instance, attenuated lipid-induced insulin resistance in rats and improved the IRS1/PI3K/Akt insulin signaling pathway in liver and muscle tissues e-century.us.
Table 1: Effects of Gypenosides on Insulin Sensitivity in Animal Models
| Animal Model | Intervention (Gypenosides) | Key Finding on Insulin Sensitivity | Source |
| Obese C57BL/6J mice (high-fat diet-induced) | 300 mg/kg BW/d for 8 weeks | Significantly reduced HOMA-IR index. researchgate.net | researchgate.net |
| Type 2 Diabetic mice (HFD + streptozotocin) | Gypenosides (Gp-Ⅰ and Gp-Ⅱ) | Significantly improved insulin resistance. | |
| MAFLD rats (HFD/HF-fed) | 300 mg/kg for 6 weeks | Counteracted HFD/HF-induced effects on insulin resistance. nih.gov | nih.gov |
| Lipid-infused rats | Gypenoside XLIX | Attenuated lipid-induced insulin resistance. e-century.us | e-century.us |
Regulation of Glucose Metabolism in Cellular Systems
In cellular systems, gypenosides have demonstrated effects on glucose metabolism pathways. Studies have shown that gypenosides can inhibit the glycolytic process in gastric cancer cells, leading to a reduction in glucose consumption and lactate production nih.gov. Gypenoside L, a specific gypenoside, has been reported to enhance glucose uptake in C2C12 skeletal muscle myotubes koreamed.org. Furthermore, studies on the effect of gypenosides on enteroendocrine L-cells (GLUTag cells) indicate that acute exposure can stimulate calcium uptake and glucagon-like peptide-1 (GLP-1) release at both low and high glucose concentrations, suggesting a mechanism by which gypenosides might improve glucose control by enhancing GLP-1 secretion biorxiv.org. Gypenosides have also been shown to promote the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and downregulate key enzymes involved in hepatic gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxy kinase and glucose-6 phosphatase, in T2DM mice, suggesting regulation of glucose production in the liver .
Table 2: Effects of Gypenosides on Glucose Metabolism in Cellular Systems
| Cellular System | Intervention (Gypenosides) | Key Finding on Glucose Metabolism | Source |
| Gastric cancer cells | Gypenoside (Gyp) | Inhibited glycolysis, reduced glucose consumption and lactate production. nih.gov | nih.gov |
| C2C12 myotubes | Gypenoside L (GL) | Enhanced skeletal muscle glucose uptake. koreamed.org | koreamed.org |
| GLUTag cells (L-cells) | Gypenosides (GYP) | Stimulated calcium uptake and GLP-1 release. biorxiv.org | biorxiv.org |
| Liver cells (in T2DM mice) | Gypenosides (Gp-Ⅰ and Gp-Ⅱ) | Modulated hepatic gluconeogenesis via activating AMPK signaling pathway and downregulating related enzymes. |
Influence on Gut Microbiota Composition
Emerging research suggests that the gut microbiota plays a significant role in the pathogenesis of diabetes and metabolic disorders frontiersin.orgmdpi.commdpi.comfrontiersin.org. Preclinical investigations have begun to explore the influence of gypenosides on the composition of the gut microbiota. One study in obese mice demonstrated that gypenosides consumption was accompanied by an increased abundance of Akkermansia muciniphila in the gut microbiota researchgate.net. Akkermansia muciniphila is a bacterium that has been associated with metabolic benefits and improved gut barrier function mdpi.comfrontiersin.org. This finding suggests a potential mechanism by which gypenosides may exert their antidiabetic and anti-obesity effects, although further research is needed to fully understand the complex interactions between gypenosides and the gut microbiome.
Hepatoprotective Preclinical Investigations
Gypenosides have also been investigated for their potential protective effects on the liver in various preclinical models of liver disease.
Amelioration of Hepatic Steatosis in Animal Models
Hepatic steatosis, or fatty liver, is a common condition often associated with metabolic disorders. Preclinical studies have shown that gypenosides can ameliorate hepatic steatosis in animal models. In high-fat diet-induced nonalcoholic fatty liver disease (NAFLD) mice, gypenosides significantly reduced liver fat accumulation and improved hepatic steatosis peerj.com. Similarly, in high-fat diet-induced nonalcoholic steatohepatitis (NASH) models in mice, gypenoside treatment improved liver histopathological abnormalities, reduced the NAFLD activity score, and lowered hepatic triglyceride content frontiersin.org. Studies in high-fat diet-induced rat NASH models have also shown that continuous gypenosides administration statistically rescued increased levels of liver triglycerides, free fatty acids, and malonyl CoA, and significantly decreased the degree of hepatic steatosis jst.go.jp. In MAFLD rats, gypenosides counteracted HFD/HF-induced hepatic steatosis nih.gov. The mechanism may involve regulating key transcriptional factors and lipogenic enzymes involved in fatty acid oxidation during hepatic lipogenesis jst.go.jp and modulating lipid metabolism pathways, including downregulating genes and proteins involved in fatty acid and cholesterol synthesis and promoting fatty acid transportation and degradation peerj.com. Activation of the farnesoid X receptor (FXR) may also play a role in gypenoside-mediated effects on NASH frontiersin.org.
Table 3: Effects of Gypenosides on Hepatic Steatosis in Animal Models
| Animal Model | Intervention (Gypenosides) | Key Finding on Hepatic Steatosis | Source |
| NAFLD mice (high-fat diet-induced) | Gypenosides (GP) | Decreased liver fat accumulation and improved hepatic steatosis. peerj.com | peerj.com |
| NASH mice (high-fat diet-induced) | Gypenosides (Gyps) | Improved liver histopathological abnormalities, reduced NAFLD activity score, lowered hepatic triglyceride content. frontiersin.org | frontiersin.org |
| NASH rats (high-fat diet-induced) | Gypenosides | Significantly decreased the degree of hepatic steatosis, reduced liver triglycerides, free fatty acids, and malonyl CoA. jst.go.jp | jst.go.jp |
| MAFLD rats (HFD/HF-fed) | Gypenosides (GP) | Counteracted HFD/HF-induced hepatic steatosis. nih.gov | nih.gov |
| Obese C57BL/6J mice (high-fat diet-induced) | 300 mg/kg BW/d for 8 weeks | Alleviated hepatic steatosis. researchgate.net | researchgate.net |
Protection Against Liver Injury in Preclinical Studies
Gypenosides have demonstrated protective effects against liver injury induced by various insults in preclinical models. Studies using carbon tetrachloride (CCl4)-induced liver injury and fibrosis models in rats and mice have shown that gypenosides can significantly reduce elevated serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage researchgate.netfrontiersin.orgnih.govresearchgate.net. Histopathological observations in these models have confirmed that gypenoside treatment ameliorates liver injury, reducing inflammatory cell infiltration and vacuole-like lesions frontiersin.orgplos.org. Gypenosides have also shown protective effects against ischemia/reperfusion-induced hepatic injury in mice, which was linked to anti-oxidative and anti-apoptotic activities nih.gov. Furthermore, gypenosides have been reported to reduce collagen content and ameliorate liver fibrosis in CCl4-induced models nih.govplos.org. The hepatoprotective mechanisms may involve modulating metabolic processes, including amino acid metabolism and glycolysis researchgate.netplos.org, and influencing signaling pathways such as the LPS/TLR4 pathway tandfonline.com and potentially the AMPK pathway biosynth.com. Specific gypenosides, such as Gypenoside XLVI, have also been evaluated and shown protective effects on acute and chronic liver injuries and fibrogenesis in vivo researchgate.netmdpi.com.
Table 4: Effects of Gypenosides on Liver Injury in Preclinical Studies
| Model of Liver Injury | Intervention (Gypenosides) | Key Finding on Liver Injury | Source |
| CCl4-induced liver injury (rats) | Gypenoside | Significantly reduced SGOT and SGPT activities, reduced collagen content, ameliorated histopathological changes. nih.gov | nih.gov |
| CCl4-induced liver injury (rats) | Gypenoside | Prominent improvements in liver injury and fibrosis, decreased liver Hyp content. plos.org | plos.org |
| CCl4-induced liver injury (rats) | Gypenosides (GPs) | Significant decrease in ALT and AST, reduced vacuole-like lesions and liver injury. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| CCl4-induced liver fibrosis (mice) | Gypenosides (GPs) | Ameliorated histopathological changes. researchgate.net | researchgate.net |
| CCl4-induced liver injury (mice) | Gypenoside XLVI | Displayed beneficial protective therapy against acute liver injury. mdpi.com | mdpi.com |
| Ischemia/reperfusion-induced injury (mice) | Gypenoside (GP) | Protected against hepatic injury via anti-oxidative and anti-apoptotic bioactivity. nih.gov | nih.gov |
| NAFLD rats (high-fat diet-induced) | Gypenosides (Gyp) | Reduced the severity of liver injury. | |
| NAFLD mice (high-fat diet-induced) | Gypenosides (GP) | Reduced inflammatory liver injury. peerj.com | peerj.com |
| MAFLD rats (HFD/HF-fed) | Gypenosides (GP) | Alleviated HFD/HF-induced histopathological abnormalities in liver, decreased inflammatory factors (TNF-α, IL-6, IL-1β). nih.gov | nih.gov |
Immunomodulatory Preclinical Investigations
Preclinical studies investigating the immunomodulatory effects of gypenosides, including Gypenoside IX, have explored their influence on various aspects of the immune system. These investigations often utilize in vitro models to understand the direct effects of the compounds on immune cells and their functions. Gypenosides, as a class of compounds, have been shown to regulate the activation of immune cells and the expression of cytokines, contributing to the inhibition of inflammatory responses in different disease contexts. nih.gov
Modulation of Immune Cell Responses in Vitro
In vitro studies have provided insights into how Gypenoside IX and related gypenosides modulate the responses of various immune cell types. A significant focus of this research has been on their anti-inflammatory effects, particularly in the context of induced inflammation in cell lines such as macrophages and astrocytes.
Research indicates that gypenoside IX can downregulate the production of inflammatory mediators in stimulated cells. For instance, in lipopolysaccharide (LPS)-stimulated C6 cells, Gypenoside IX was found to reduce the production of tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net This suggests a broad inhibitory effect on key inflammatory pathways.
Studies on RAW 264.7 murine macrophages stimulated with LPS have shown that gypenosides can strongly suppress nitric oxide (NO) production and iNOS expression without negatively impacting cell viability. mdpi.comnih.gov The decreased levels of inflammatory mediators, including IL-6, IL-1β, COX-2, TNF-α, and NO, have also been observed in LPS-stimulated RAW 264.7 cells treated with gypenosides. mdpi.comresearchgate.net This effect appears to involve the inhibition of NF-κB activation. mdpi.comresearchgate.netcaldic.com Gypenosides have been shown to decrease LPS-induced NF-κB activity in a dose-dependent manner in murine macrophages. caldic.com
Furthermore, investigations into the effects of gypenosides on astrocytes, which are involved in neuroinflammation, have demonstrated that Gypenoside IX can restrain inflammatory responses in reactive astrocytes induced by proinflammatory mediators in vitro. researchgate.net Gypenoside IX significantly reduced the production of inflammatory mediators in C6 cells induced by LPS and TNF-α. researchgate.net Pre-treatment with Gypenoside IX at specific concentrations prevented the elevation of IL-6 and TNF-α concentrations in the culture medium of these stimulated cells. researchgate.net
While the specific in vitro effects of Gypenoside IX on lymphocytes and natural killer (NK) cells are less extensively detailed in the provided search results compared to its effects on macrophages and astrocytes, some studies on gypenosides in general offer relevant context. Gypenosides have been reported to enhance T and B lymphocyte proliferation, singly or synergistically with mitogens like PHA and LPS, in chicken peripheral blood lymphocytes and splenic lymphocytes in vitro. researchgate.net Another study on gypenosides indicated they could significantly enhance lymphocyte proliferative responses in human lymphocytes at various concentrations. researchgate.net Regarding NK cells, research on gypenosides as a class suggests they can improve the killing activity of NK cells and promote cytokine secretion in vitro. researchgate.net However, specific data tables detailing Gypenoside IX's direct dose-response effects on the proliferation or cytotoxic activity of isolated human or murine lymphocytes or NK cells were not prominently featured in the search results.
The modulation of cytokine and chemokine secretion is a key aspect of the immunomodulatory activity observed in vitro. Studies have shown that gypenosides can reduce the expression and secretion of various pro-inflammatory cytokines and chemokines in different cell models. For example, in TNF-α/IL-4-activated BEAS-2B cells, gypenoside A (another gypenoside) reduced the secretion of IL-6, IL-8, MCP-1, CCL5, CCL11, and CCL24. mdpi.com While this specific data is for Gypenoside A, it illustrates the potential of gypenosides to modulate the inflammatory cytokine/chemokine profile in vitro.
Based on the available information, the in vitro immunomodulatory effects of Gypenoside IX primarily involve the suppression of inflammatory responses in macrophages and astrocytes by inhibiting the production of key inflammatory mediators and modulating signaling pathways like NF-κB.
Here is a summary of some detailed research findings on the in vitro effects of Gypenoside IX and related gypenosides on immune cell responses:
| Cell Type | Stimulus | Gypenoside/Gypenoside IX Effect | Key Mediators/Pathways Affected | Source |
| C6 cells | LPS-stimulated | Downregulation of inflammatory mediators production | TNF-α, iNOS, IL-6, IL-1β, COX-2 | mdpi.comresearchgate.net |
| C6 cells | LPS and TNF-α stimulation | Prevention of IL-6 and TNF-α elevation | IL-6, TNF-α | researchgate.net |
| RAW 264.7 macrophages | LPS-induced | Strong suppression of NO production and iNOS expression without affecting cell viability | NO, iNOS, NF-κB | mdpi.comnih.govcaldic.com |
| RAW 264.7 macrophages | LPS-stimulated | Decreased levels of inflammatory mediators | IL-6, IL-1β, COX-2, TNF-α, NO, NF-κB | mdpi.comresearchgate.net |
| Astrocytes | Proinflammatory mediators | Restrain inflammatory responses, suppress NF-κB activation, reduce IL-1β secretion (gypenosides) | NF-κB, IL-1β (for gypenosides in general) | researchgate.netresearchgate.netnih.gov |
| Lymphocytes (chicken) | PHA and LPS | Significant enhancement of proliferation (gypenosides) | Proliferation of T and B lymphocytes | researchgate.net |
| Lymphocytes (human) | Various concentrations | Significant stimulation of proliferative responses (gypenosides) | Proliferation | researchgate.net |
| NK cells (chicken) | Not specified | Improved killing activity and promoted cytokine secretion (gypenosides) | Killing activity, cytokine secretion | researchgate.net |
Interactive Data Table:
Molecular and Cellular Mechanisms of Action of Gypenoside Ix
Regulation of Key Signaling Pathways
Gypenoside IX's biological effects are largely attributed to its ability to interact with and modulate several critical signaling pathways. These pathways are central to maintaining cellular homeostasis, and their dysregulation is often implicated in various disease states.
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs cell proliferation, survival, and metabolism. Gypenoside IX has been shown to inhibit this pathway in various cancer cell models. In gastric cancer cells (HGC-27 and SGC-7901), Gypenoside IX treatment led to a significant downregulation in the phosphorylation of key pathway components, including Akt at both Ser473 and Thr308, as well as mTOR at Ser2448, and its downstream targets S6 kinase (S6K) at Thr389 and S6 ribosomal protein at Ser235/236. nih.govresearchgate.net This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which gypenosides induce apoptosis in cancer cells. nih.govdovepress.comresearchgate.net Molecular docking studies have further supported these findings, revealing a strong binding affinity of gypenoside for PI3K, Akt, and mTOR. nih.gov The inhibitory effect of gypenosides on this pathway has also been observed in models of pulmonary fibrosis, where it was shown to downregulate the expression of phosphorylated PI3K and Akt. frontiersin.org
Table 1: Effect of Gypenoside IX on PI3K/Akt/mTOR Pathway Components
| Cell Line | Target Protein | Observed Effect | Reference |
| HGC-27, SGC-7901 (Gastric Cancer) | p-Akt (Ser473), p-Akt (Thr308), p-mTOR (Ser2448), p-S6K (Thr389), p-S6 (Ser235/236) | Downregulation of phosphorylation | nih.gov |
| T24, 5637 (Bladder Cancer) | PI3K, Akt, mTOR | Downregulation of expression (mRNA and protein) | researchgate.net |
| Lung Tissue (Bleomycin-induced Pulmonary Fibrosis) | p-PI3K, p-Akt | Downregulation of phosphorylation | frontiersin.org |
| H9c2 (Cardiomyocytes) | PI3K, Akt, GSK-3β | Upregulation of phosphorylation | peerj.com |
Mitogen-Activated Protein Kinase (MAPK) Signaling (ERK1/2, p38 MAPK)
The MAPK signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK cascades, are critical regulators of cellular responses to a wide array of stimuli. Research indicates that Gypenoside IX can modulate MAPK signaling, although the effects appear to be context-dependent. In a study using a myocardial ischemia-reperfusion injury model, gypenosides were found to reduce the phosphorylation of ERK, JNK, and p38. frontiersin.org Similarly, in a model of neuroinflammation, Gypenoside IX significantly attenuated the phosphorylation of p38 MAPK in astrocytes stimulated with proinflammatory mediators. nih.gov This suggests an inhibitory role in inflammatory conditions. Conversely, some gypenosides have been reported to activate the p38 and ERK MAPK pathways in other contexts. medchemexpress.commedchemexpress.com This highlights the nuanced and potentially cell-type-specific modulation of MAPK signaling by Gypenoside IX.
Table 2: Modulation of MAPK Signaling by Gypenosides
| Model System | MAPK Component | Observed Effect of Gypenoside | Reference |
| H9c2 cells (OGD/R model) | p-ERK, p-JNK, p-p38 | Reduced phosphorylation | frontiersin.org |
| C6 glial cells (LPS/TNF-α stimulated) | p-p38 MAPK | Attenuated phosphorylation | nih.gov |
| Orbital Fibroblasts (H₂O₂ stimulated) | p-ERK | Increased expression | nih.gov |
| C2C12 myotubes | p-p38 MAPK | Activated phosphorylation | koreamed.org |
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The NF-κB pathway is a pivotal regulator of inflammation, immune responses, and cell survival. Gypenoside IX has demonstrated potent inhibitory effects on this pathway. In astrocytes, Gypenoside IX was found to suppress the activation of the NF-κB signaling pathway by inhibiting the nuclear translocation of the NF-κB p65 subunit and reducing its transcriptional activity. nih.gov This was accompanied by a decrease in the phosphorylation of both NF-κB and its inhibitor, IκB. nih.gov Further studies have corroborated the inhibitory effect of gypenosides on NF-κB activation in various cell types, including macrophages and monocytes. researchgate.netacs.org The inhibition of NF-κB is often linked to the upstream modulation of pathways like MAPK and Akt. nih.govfrontiersin.org For instance, in cardiomyocytes subjected to ischemia-reperfusion injury, gypenosides protected the cells by inhibiting NF-κB p65 activation via the MAPK signaling pathway. frontiersin.org
Table 3: Gypenoside IX and the NF-κB Pathway
| Model System | Key Observation | Upstream Regulator | Reference |
| C6 glial cells (LPS/TNF-α stimulated) | Inhibited NF-κB nuclear translocation and transcriptional activity; attenuated NF-κB and IκB phosphorylation. | Akt, p38 MAPK | nih.gov |
| H9c2 cells (OGD/R model) | Inhibited IκB-α phosphorylation and NF-κB p65 nuclear translocation. | MAPK (ERK, JNK, p38) | frontiersin.org |
| THP-1 monocytes, HUVECs | Inhibited LPS- and TNF-α-induced NF-κB activation and p65 nuclear translocation. | PPAR-alpha | researchgate.net |
| C8 cells, primary astrocytes (LPS-induced) | Inhibited NF-κB nuclear translocation and transcriptional activity; downregulated p-p65 and p-IκBα. | Not specified | nih.gov |
Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Gypenosides have been shown to activate this protective pathway. In orbital fibroblasts from patients with Graves' orbitopathy, gypenosides were found to regulate the oxidative stress response by activating the Nrf2/ERK/HO-1 signaling pathway. nih.gov This activation leads to an increase in the expression of antioxidant enzymes. nih.gov Preclinical studies have also highlighted the neuroprotective effects of gypenosides through the activation of the Nrf2/KEAP1/ARE/HO-1 pathway. mdpi.com In models of diabetes, gypenoside treatment significantly upregulated Nrf2 expression, thereby protecting against oxidative stress. biorxiv.org
Table 4: Activation of the Nrf2/HO-1 Pathway by Gypenosides
| Model System | Key Effect | Outcome | Reference |
| Orbital Fibroblasts (Graves' Orbitopathy) | Activation of Nrf2/ERK/HO-1 pathway | Decreased oxidative stress and apoptosis | nih.gov |
| PC12 cells (neuronal model) | Activation of Nrf2 pathway | Protection against amyloid-beta induced apoptosis | biorxiv.org |
| Diabetic rat model (Streptozotocin-induced) | Upregulation of Nrf2 expression | Protection against oxidative stress | biorxiv.org |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Regulation
GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell fate, and inflammation. Its activity is often regulated by upstream kinases such as Akt. Gypenoside IX has been shown to restore the Akt/GSK-3β signaling axis in models of Alzheimer's disease. nih.govnih.govresearchgate.net In staurosporine-treated primary hippocampal neurons and rats, Gypenoside IX treatment restored the levels of phosphorylated (inactive) GSK-3β at Ser9, which was decreased in the disease model. nih.gov This restoration of the Akt/GSK-3β pathway by Gypenoside IX was associated with reduced tau hyperphosphorylation and amyloid-beta production, suggesting a neuroprotective mechanism. nih.govnih.govglobalauthorid.com
Table 5: Gypenoside IX and GSK-3β Regulation
| Model System | Key Effect on GSK-3β | Upstream Kinase | Outcome | Reference |
| Primary hippocampal neurons and rats (Staurosporine-induced AD model) | Restored pS9-GSK-3β levels | Akt | Attenuated tau hyperphosphorylation and Aβ production | nih.govnih.gov |
| H9c2 cardiomyocytes | Upregulated p-GSK-3β (Ser9) levels | Akt | Cardioprotection | peerj.com |
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a central regulator of cellular energy homeostasis. Gypenosides have been found to activate the AMPK pathway, which contributes to their beneficial metabolic effects. biosynth.com In a mouse model of type 2 diabetes, gypenosides promoted the phosphorylation of AMPK in the liver. sciopen.com This activation of the AMPK signaling pathway was linked to the mediation of hepatic gluconeogenesis and improvement in insulin (B600854) resistance. sciopen.com In C2C12 myotubes, gypenosides were also shown to increase the phosphorylation of the AMPK α-subunit at Thr172, a key step in its activation. koreamed.org This activation is associated with enhanced mitochondrial metabolism and muscle differentiation. koreamed.org
Table 6: Gypenoside-Mediated Activation of the AMPK Pathway
| Model System | Key Effect | Downstream Consequences | Reference |
| Liver of T2DM mice | Promoted AMPK phosphorylation | Mediated hepatic gluconeogenesis, improved insulin resistance | sciopen.com |
| C2C12 myotubes | Increased phosphorylation of AMPK α-subunit (Thr172) | Enhanced glucose metabolism and fatty acid oxidation | koreamed.org |
STAT and PPAR-γ Pathway Interactions
Gypenoside IX has been shown to interact with the Signal Transducer and Activator of Transcription (STAT) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways. In the context of psoriasis, gypenosides have been found to suppress the activation of STAT3. all-imm.com This inhibition is part of a broader anti-inflammatory and anti-proliferative effect. all-imm.com The activation of the Nrf2 pathway by gypenosides leads to the suppression of both the nuclear factor kappa B (NF-κB) and STAT3 pathways, thereby reducing excessive cell growth and inflammation. all-imm.com
Furthermore, research on heat-processed gypenosides demonstrated an up-regulation of both PPARα and PPARγ in the liver tissues of high-fat diet-fed mice. nih.gov This suggests a role for gypenosides in modulating lipid metabolism through the activation of PPARs. nih.gov Another gypenoside, Gypenoside XLIX, has been identified as a selective PPAR-alpha activator. medchemexpress.com While the direct interaction of Gypenoside IX with PPAR-γ is still under investigation, the broader family of gypenosides shows clear engagement with PPAR pathways, which are crucial in regulating adipogenesis, lipid homeostasis, and inflammation. mdpi.comfrontiersin.org
IKKβ Pathway
Gypenoside IX demonstrates significant inhibitory effects on the IκB kinase β (IKKβ) pathway, a key component of the NF-κB signaling cascade. In a study on astrocytes stimulated by proinflammatory mediators, Gypenoside IX was found to significantly attenuate the phosphorylation of the inhibitor of kappa B (IκB), which is a direct downstream target of IKKβ. nih.gov This inhibition of IκB phosphorylation prevents its degradation and consequently suppresses the nuclear translocation and transcriptional activity of NF-κB. nih.gov
This mechanism is further supported by findings on a related compound, Gypenoside XLIX, which was shown to suppress the IKKβ/NF-κB signaling pathway in a model of insulin resistance. e-century.us The study highlighted that Gypenoside XLIX exerted an inhibitory effect on lipid-induced NF-κB activation by reducing IκBα phosphorylation and degradation. e-century.us These findings collectively suggest that Gypenoside IX's anti-inflammatory properties are, at least in part, mediated through the direct or indirect inhibition of the IKKβ pathway, leading to a downstream reduction in the expression of pro-inflammatory genes. nih.gove-century.us
CREB Pathway
Gypenoside IX has been implicated in the activation of the cAMP response element-binding protein (CREB) pathway, which is vital for neuronal survival and synaptic plasticity. Research has shown that gypenosides can prevent hypoxia-induced neural injury by activating the ERK, Akt, and CREB signaling pathways. acs.org Another study demonstrated that gypenosides can ameliorate morphine-induced immunosuppression by regulating the cAMP-CREM/CREB-IL-2 pathway. all-imm.com While these studies focus on the broader class of gypenosides, they provide a strong indication that Gypenoside IX may share these neuroprotective and immunomodulatory functions through the modulation of the CREB pathway. The activation of CREB is a critical step in promoting the transcription of genes involved in cell survival and neurogenesis.
Impact on Cellular Processes
Gypenoside IX has a significant impact on several core cellular processes, including apoptosis, cell cycle progression, and the response to oxidative stress.
Regulation of Apoptotic Cascade Components
Gypenoside IX has been shown to modulate the components of the apoptotic cascade, primarily through the intrinsic, mitochondria-dependent pathway. In a study on Alzheimer's disease models, Gypenoside IX was found to block staurosporine (B1682477) (STP)-induced apoptosis in primary hippocampal neurons. nih.gov It achieved this by reducing the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov
This modulation of the Bcl-2 family of proteins is a recurring theme in the action of gypenosides. iiarjournals.orgmedicinacomplementar.com.br By altering the ratio of pro- to anti-apoptotic proteins, Gypenoside IX helps to maintain the integrity of the mitochondrial membrane, preventing the release of cytochrome c and the subsequent activation of the caspase cascade. iiarjournals.orgconsensus.app Studies on other gypenosides have also shown a decrease in the expression of Bcl-xl and an increase in the levels of p53, further contributing to the pro-apoptotic signal in cancer cells. iiarjournals.org In non-cancerous cells, however, Gypenoside IX appears to have a protective, anti-apoptotic effect. nih.gov
| Apoptotic Component | Effect of Gypenoside IX | Cellular Context | Reference |
|---|---|---|---|
| Bax | Decrease | STP-treated primary hippocampal neurons | nih.gov |
| Bcl-2 | Increase | STP-treated primary hippocampal neurons | nih.gov |
| Cleaved Caspase-3 | Decrease | STP-treated primary hippocampal neurons | nih.gov |
| Bax | Increase | Human colon cancer cells | iiarjournals.org |
| Bcl-2 | Decrease | Human colon cancer cells | iiarjournals.org |
| Caspase-3 | Activation | Human colon cancer cells | iiarjournals.org |
Control of Cell Cycle Progression
Gypenosides have been demonstrated to induce cell cycle arrest in various cancer cell lines. dovepress.com While specific data on Gypenoside IX is limited, the general effects of gypenosides involve the regulation of key cell cycle proteins. For instance, gypenosides have been shown to cause G0/G1 phase arrest in human lung cancer cells. medicinacomplementar.com.br This is achieved by increasing the expression of cyclin-dependent kinase (CDK) inhibitors such as p16, p21, and p27. medicinacomplementar.com.brconsensus.app These inhibitors prevent the progression of the cell cycle by binding to and inactivating cyclin-CDK complexes. The upregulation of these inhibitors is often linked to the tumor suppressor protein p53, although gypenosides can also induce cell cycle arrest in a p53-independent manner. medicinacomplementar.com.brconsensus.app
| Regulatory Protein | Effect of Gypenosides | Cellular Context | Reference |
|---|---|---|---|
| p16 | Increase | Human lung cancer A549 cells | medicinacomplementar.com.br |
| p21 | Increase | Human lung cancer A549 cells | medicinacomplementar.com.br |
| p27 | Increase | Human lung cancer A549 cells | medicinacomplementar.com.br |
| p53 | Increase | Human lung cancer A549 cells | medicinacomplementar.com.br |
Modulation of Oxidative Stress Markers
Gypenoside IX and the broader class of gypenosides exhibit significant antioxidant properties by modulating markers of oxidative stress. semanticscholar.org They have been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). semanticscholar.org In a study on Graves' orbitopathy, gypenosides were found to reduce the oxidative stress level of orbital fibroblasts by decreasing ROS expression and increasing SOD expression. semanticscholar.org
The antioxidant effects of gypenosides are often mediated through the Nrf2/ERK/HO-1 signaling pathway. semanticscholar.org Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, gypenosides enhance the cell's ability to combat oxidative damage. semanticscholar.orgbiorxiv.org In some cancer contexts, however, gypenosides can induce ROS generation, leading to oxidative stress-mediated apoptosis. dovepress.com This dual role highlights the context-dependent nature of Gypenoside IX's effects on oxidative stress.
| Oxidative Stress Marker | Effect of Gypenosides | Cellular Context | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Decrease | Orbital fibroblasts from Graves' orbitopathy patients | semanticscholar.org |
| Superoxide Dismutase (SOD) | Increase | Orbital fibroblasts from Graves' orbitopathy patients | semanticscholar.org |
| Nrf2/ERK/HO-1 Pathway | Activation | Orbital fibroblasts from Graves' orbitopathy patients | semanticscholar.org |
| Reactive Oxygen Species (ROS) | Increase | Various cancer cell lines | dovepress.com |
Influence on Mitochondrial Dynamics and Function
Gypenoside IX has demonstrated a significant ability to modulate mitochondrial function, which is crucial for cellular energy production and homeostasis. Its effects are particularly notable in the context of cellular stress, such as ischemia-reperfusion (I/R) injury. Pre-treatment with gypenosides, including Gypenoside IX, has been shown to protect cardiac cells by maintaining normal mitochondrial function. This includes the preservation of the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health.
In response to I/R injury, cells often experience a surge in reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage. Gypenoside treatment has been found to inhibit this intracellular ROS production, thereby protecting the mitochondria. Furthermore, it can prevent the transposition of cytochrome c from the mitochondria to the cytosol, a key step in the initiation of apoptosis. Studies on gypenosides as a class of compounds show they can restore mitochondrial membrane potential and improve cellular ATP content. researchgate.net In some contexts, such as in cancer cells, gypenosides have been observed to induce depolarization of the mitochondrial membrane, suggesting a context-dependent mechanism of action. iiarjournals.orgplos.org
Regulation of Inflammasome Activation (e.g., NLRP3)
Gypenoside IX plays a role in regulating inflammatory pathways, including the inhibition of inflammasome activation. The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular danger signals, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Studies have shown that gypenosides can inhibit the activation of the NLRP3 inflammasome. nih.gov This inhibitory effect is linked to the reduction of mitochondrial ROS, which is a known activator of the NLRP3 inflammasome. nih.gov By preventing the influx of cytochrome c into the cytoplasm, gypenosides can disrupt a key signaling event for NLRP3 activation. nih.gov
Specifically, Gypenoside IX has been shown to suppress the transcriptional activity of NF-κB and reduce the expression of several inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in stimulated astrocyte cells. This demonstrates a broad anti-inflammatory profile that includes the regulation of pathways upstream and downstream of inflammasome activation.
Effects on Programmed Cell Death Pathways
The effect of Gypenoside IX on programmed cell death, or apoptosis, is notably dual-natured and context-dependent.
In neurodegenerative disease models and during ischemia-reperfusion injury, Gypenoside IX exhibits potent anti-apoptotic properties. In models of Alzheimer's disease, it has been found to rescue neurons from apoptosis. This neuroprotective effect is achieved by modulating the expression of key apoptosis-regulating proteins. Specifically, Gypenoside IX treatment leads to a decrease in the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.
Conversely, in various cancer cell lines, gypenosides, as a group, have been shown to be pro-apoptotic, inducing cell death through a mitochondria-dependent pathway. iiarjournals.orgresearchgate.net This process involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase-9 and caspase-3 cascade. researchgate.net Studies on gastric cancer cells show that gypenosides can induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov This suggests that Gypenoside IX may selectively protect healthy cells from stress-induced apoptosis while promoting the death of cancerous cells.
Table 1: Effects of Gypenoside IX on Apoptosis-Related Proteins
| Protein | Function | Effect of Gypenoside IX (Neuroprotection) | Source(s) |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Increased expression | |
| Bax | Pro-apoptotic | Decreased expression | nih.gov |
| Cleaved Caspase-3 | Executioner caspase | Decreased expression | nih.gov |
| Cleaved Caspase-9 | Initiator caspase | Decreased expression | |
This table is interactive. Click on the headers to sort.
Ligand-Target Interactions
The pharmacological effects of Gypenoside IX are underpinned by its direct and indirect interactions with various protein targets.
Molecular Docking Studies of Gypenoside IX with Protein Targets
Molecular docking simulations are computational methods used to predict the binding affinity and orientation of a ligand to a target protein. Such studies have been employed to identify potential molecular targets for various gypenosides.
While many docking studies focus on gypenosides as a group or other specific gypenoside molecules like Gypenoside XLIX with IKKβ, some studies have included Gypenoside IX. e-century.us For instance, a large-scale computational analysis of 50 saponin (B1150181) derivatives from Vietnamese ginseng evaluated their binding abilities to endothelial nitric oxide synthase (eNOS) and Cytochrome P450 2E1 (CYP2E1), with Gypenoside IX being one of the tested ligands. In broader studies, gypenoside monomers have been docked with targets like STAT1 and STAT3, showing good binding potential. nih.gov Other research focusing on gastric cancer has involved the docking of ten different gypenoside components with key proteins in the PI3K/AKT/mTOR pathway, providing a wider view of how this class of molecules interacts with critical signaling proteins. researchgate.netfrontiersin.org
Table 2: Examples of Molecular Docking Studies with Gypenosides
| Gypenoside | Protein Target | Predicted Outcome | Source(s) |
|---|---|---|---|
| Gypenoside IX | eNOS, CYP2E1 | Favorable interactions and binding affinities | |
| Gypenoside XLIX | IKKβ | Potential to target IKKβ protein | e-century.us |
| Gypenosides (group) | STAT1, STAT3 | Good binding forces | nih.gov |
| Gypenosides (group) | PI3K, AKT, mTOR | Favorable docking scores | researchgate.netfrontiersin.org |
This table is interactive. Click on the headers to sort.
Identification of Specific Protein Regulators
Experimental studies have identified several specific proteins and signaling pathways that are modulated by Gypenoside IX.
A key pathway regulated by Gypenoside IX is the Akt/GSK-3β signaling axis . In models of Alzheimer's disease, Gypenoside IX was found to restore the activity of this pathway, which is crucial for neuronal survival and function. Its neuroprotective effects are also linked to the downregulation of BACE1 and Presenilin 1 (PS1), two enzymes involved in the production of amyloid-beta peptides.
The anti-inflammatory effects of Gypenoside IX are mediated through the inhibition of the p38 MAPK/Akt/NF-κB signaling pathway . By suppressing this pathway, Gypenoside IX reduces the expression of pro-inflammatory genes.
In the context of apoptosis, Gypenoside IX directly influences the levels of the Bcl-2 family proteins (Bcl-2 and Bax) and caspases (cleaved caspase-3 and -9), as detailed in section 4.2.6. Furthermore, studies on gypenosides in cancer suggest the involvement of the PI3K/AKT/mTOR and JAK-STAT pathways as crucial regulatory networks. nih.govnih.govresearchgate.net
Analytical and Research Methodologies in Gypenoside Ix Studies
In Vitro Cell Culture Models
In vitro cell culture models represent a fundamental approach in the study of Gypenoside IX, providing a controlled environment to investigate its effects at a cellular and molecular level. These models allow for the detailed examination of the compound's influence on specific cell types involved in various physiological and pathological processes.
Neuronal Cell Lines and Primary Cultures
The neuroprotective potential of Gypenoside IX has been a significant area of research, with studies primarily utilizing primary neuronal cultures. These models are instrumental in simulating neurodegenerative conditions and assessing the compound's ability to mitigate neuronal damage.
A key study employed primary hippocampal neurons to model Alzheimer's disease-like pathology. frontiersin.orgkarger.com In this model, the neurotoxin staurosporine (B1682477) (STP) was used to induce apoptosis and other pathological features of Alzheimer's disease in the cultured neurons. frontiersin.orgkarger.com Research findings indicated that Gypenoside IX could rescue neuronal apoptosis induced by STP. frontiersin.orgkarger.com Specifically, it was observed to counteract the increase in pro-apoptotic proteins like Bax and cleaved caspase-3, while restoring the levels of the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, Gypenoside IX was shown to reduce the hyperphosphorylation of tau protein at multiple sites and decrease the production of amyloid-beta (Aβ) by down-regulating key enzymes involved in its synthesis. frontiersin.org These findings highlight the utility of primary hippocampal neuron cultures in demonstrating the neuroprotective and anti-amyloidogenic properties of Gypenoside IX.
| Cell Model | Inducing Agent | Key Findings for Gypenoside IX | Reference |
| Primary Hippocampal Neurons | Staurosporine (STP) | Rescued STP-induced apoptosis; Reduced Bax and cleaved caspase-3; Increased Bcl-2; Decreased tau hyperphosphorylation and Aβ production. | frontiersin.orgkarger.com |
Immune Cell Lines (e.g., Macrophages, Astrocytes)
The immunomodulatory and anti-inflammatory activities of Gypenoside IX have been investigated using immune cell lines, particularly those of glial origin, which play a critical role in neuroinflammation.
Astrocytes, a type of glial cell in the central nervous system, are central to the inflammatory response in the brain. The C6 glial cell line has been utilized as an in vitro model to study the anti-inflammatory effects of Gypenoside IX. e-century.us In these cells, a combination of lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) was used to stimulate an inflammatory response, mimicking conditions of neuroinflammation. e-century.us
Treatment with Gypenoside IX was found to significantly reduce the production of key inflammatory mediators at both the protein and mRNA levels. e-century.us These mediators include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β). e-century.us Further investigation revealed that Gypenoside IX exerts these effects by inhibiting the nuclear translocation of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory process. e-century.us
| Cell Model | Inducing Agent | Key Findings for Gypenoside IX | Reference |
| C6 Glial Cells (Astrocytes) | Lipopolysaccharide (LPS) + TNF-α | Reduced production of iNOS, COX-2, TNF-α, IL-6, and IL-1β; Inhibited NF-κB nuclear translocation. | e-century.us |
Various Cancer Cell Lines
The anticancer properties of gypenosides have been explored across a variety of cancer cell lines. While many studies focus on the effects of the total gypenoside extract, some research has begun to investigate the specific actions of Gypenoside IX.
In the context of gastric cancer, the human cell lines HGC-27 and SGC-7901 have been used to demonstrate the pro-apoptotic effects of gypenosides. nih.gov Studies have shown that gypenosides can induce apoptosis in these cells in a time- and dose-dependent manner. nih.gov The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov
While broader studies on gypenosides have shown activity against esophageal cancer (Eca-109 cells), colon cancer (SW620 cells), and oral cancer (SAS cells), specific data for Gypenoside IX in these particular cell lines is not yet extensively detailed in the available literature. dovepress.combiomedgrid.com These studies do, however, indicate that gypenosides can inhibit cancer cell migration and invasion. dovepress.combiomedgrid.com
| Cell Line | Cancer Type | Key Findings for Gypenosides (Specific data for Gypenoside IX may be limited) | Reference |
| HGC-27 | Gastric Cancer | Induction of apoptosis; Inhibition of PI3K/AKT/mTOR pathway. | nih.gov |
| SGC-7901 | Gastric Cancer | Induction of apoptosis; Inhibition of PI3K/AKT/mTOR pathway. | nih.gov |
Hepatocyte and Cardiomyocyte Models
The protective effects of Gypenoside IX on liver and heart cells are emerging areas of research.
In a study utilizing duck embryonic hepatocytes, the protective effects of gypenosides against duck hepatitis A virus type 1 (DHAV-1) infection were assessed. nih.gov This model demonstrated that gypenosides possess significant hepatocyte-protective efficacy, effectively inhibiting the adsorption, replication, and release of the virus. nih.gov
Cardiomyocyte cell lines, such as the H9c2 line derived from rat heart tissue, are commonly used to model cardiac injury, including ischemia-reperfusion (I/R) injury. frontiersin.org Research on gypenosides has shown that they can protect these cells from I/R-induced damage. frontiersin.org The protective mechanisms are linked to the inhibition of the MAPK-mediated NF-κB signaling pathway. frontiersin.org While these findings are promising, studies specifically isolating the effects of Gypenoside IX in cardiomyocyte models are still developing.
| Cell Model | Condition/Disease Model | Key Findings for Gypenosides (Specific data for Gypenoside IX may be limited) | Reference |
| Duck Embryonic Hepatocytes | Duck Hepatitis A Virus-1 (DHAV-1) Infection | Hepatoprotective effects; Inhibition of viral adsorption, replication, and release. | nih.gov |
| H9c2 Cells | Ischemia-Reperfusion (I/R) Injury | Protection against I/R injury; Inhibition of MAPK/NF-κB pathway. | frontiersin.org |
In Vivo Animal Models
In vivo animal models are indispensable for understanding the physiological and pathological responses to Gypenoside IX in a whole-organism context. These models, particularly in rodents, allow for the investigation of the compound's effects on complex disease pathologies.
Rodent Models of Disease Pathologies (e.g., Alzheimer's, Diabetes, Liver Injury)
Rodent models that mimic human diseases are critical for evaluating the therapeutic potential of Gypenoside IX.
Alzheimer's Disease: To investigate the effects of Gypenoside IX on Alzheimer's-like neuropathology and cognitive deficits, a rat model was established by injecting staurosporine (STP) into the hippocampus. frontiersin.orgkarger.com This model successfully replicated several key features of the disease, including neuronal apoptosis, tau hyperphosphorylation, and cognitive impairment. frontiersin.orgkarger.com
In this model, treatment with Gypenoside IX was shown to improve learning and memory deficits. frontiersin.org The compound also mitigated the STP-induced pathological changes in the rat brains, including a reduction in neuronal apoptosis and a decrease in the hyperphosphorylation of tau protein. frontiersin.org These findings from the in vivo model corroborate the neuroprotective effects observed in the in vitro studies. frontiersin.org
Liver Injury: A rat model of chronic liver injury and fibrosis induced by carbon tetrachloride (CCl4) has been used to evaluate the hepatoprotective and antifibrotic potential of Gypenoside IX. nih.gov In this model, CCl4 administration over several weeks leads to significant liver damage, characterized by increased serum levels of liver enzymes (SGOT and SGPT) and collagen deposition. nih.gov
Treatment with Gypenoside IX was found to significantly reduce the elevated liver enzyme activities. nih.gov Furthermore, it demonstrated antifibrotic effects by reducing the collagen content in the liver, a finding that was confirmed by pathological observation of thinner collagen bands. nih.gov These results suggest a therapeutic potential for Gypenoside IX in chronic liver injury and fibrosis. nih.gov Other studies using gypenoside extracts in rodent models of liver fibrosis have also shown a reduction in collagen deposition and an inhibition of hepatic stellate cell activation. nih.govplos.orgplos.org
| Animal Model | Disease Pathology | Key Findings for Gypenoside IX | Reference |
| Rat | Alzheimer's Disease (STP-induced) | Improved learning and memory; Reduced neuronal apoptosis and tau hyperphosphorylation. | frontiersin.orgkarger.com |
| Rat | Chronic Liver Injury and Fibrosis (CCl4-induced) | Reduced elevated liver enzymes (SGOT, SGPT); Decreased liver collagen content. | nih.gov |
Induced Inflammation and Oxidative Stress Models
To investigate the therapeutic potential of Gypenoside IX, researchers often rely on established in vitro and in vivo models that replicate the conditions of inflammation and oxidative stress. These models are essential for understanding the compound's mechanisms of action in a controlled environment.
A frequently used method to induce inflammation in cell cultures, particularly in immune cells like microglia, is through the application of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and is known to provoke a robust inflammatory response. Studies have demonstrated that Gypenoside IX can counteract the effects of LPS. For example, in rat C6 glial cells, Gypenoside IX was shown to prevent the LPS-induced increases in inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). bertin-bioreagent.com
Oxidative stress, a state characterized by an excess of reactive oxygen species (ROS) that can damage cells, is another condition modeled in the laboratory to test Gypenoside IX. A common agent used for this purpose is hydrogen peroxide (H2O2), which directly exposes cells to oxidative damage. Another compound, staurosporine (STP), is utilized to induce apoptosis (programmed cell death) and tau protein hyperphosphorylation, mimicking aspects of neurodegenerative diseases like Alzheimer's. nih.gov Research has shown that Gypenoside IX can rescue cell viability and inhibit apoptosis in primary hippocampal neurons treated with STP. researchgate.net
In addition to cellular models, animal models provide a more complex system to study the effects of Gypenoside IX. In mice, LPS injections are used to create a model of systemic inflammation, and Gypenoside IX administration has been found to reduce the subsequent phosphorylation of key inflammatory proteins in the brain cortex. bertin-bioreagent.com Similarly, the stereotactic injection of staurosporine (STP) into the hippocampus of rats is used to create an animal model with Alzheimer's disease-like symptoms, including neuronal apoptosis and cognitive deficits, which can be alleviated by Gypenoside IX treatment. nih.gov
The table below provides a summary of common inducers and their applications in Gypenoside IX research.
| Inducer | Model Type | Key Pathological Feature |
| Lipopolysaccharide (LPS) | Inflammation | Activates inflammatory pathways, leading to the release of pro-inflammatory cytokines like IL-6 and TNF-α. bertin-bioreagent.com |
| Staurosporine (STP) | Apoptosis, Neurodegeneration | Induces programmed cell death and hyperphosphorylation of tau protein. nih.gov |
| Hydrogen Peroxide (H2O2) | Oxidative Stress | Increases reactive oxygen species (ROS), causing cellular damage. |
These induced models are fundamental in preclinical research, providing critical insights into the anti-inflammatory and antioxidant properties of Gypenoside IX.
Molecular Biology Techniques
To dissect the mechanisms through which Gypenoside IX exerts its effects at a molecular level, researchers employ a variety of sophisticated techniques. These methods allow for the detailed analysis of genes, proteins, and cellular structures.
Gene Expression Analysis (RT-qPCR, Western Blot)
Gene expression analysis is crucial for determining how Gypenoside IX influences cellular function by altering the production of specific proteins. Two of the most common techniques used for this purpose are Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting. bio-rad.comgene-quantification.de
RT-qPCR is a highly sensitive method used to measure the levels of messenger RNA (mRNA), which carries the genetic code for producing proteins. gene-quantification.de By quantifying specific mRNA transcripts, researchers can infer the level of gene activity. For instance, studies have used RT-qPCR to show that certain gypenosides can significantly downregulate the mRNA expression of pro-inflammatory genes such as HSP90AA1 and SRC in cancer cells. nih.gov In other studies, RT-qPCR has been used to detect changes in the expression of genes related to metabolism and the cell cycle, such as DUSP1, FOS, and JUN. frontiersin.org
Western Blotting is a technique used to detect and quantify specific proteins in a sample. bio-rad.com It complements RT-qPCR by confirming whether the changes in mRNA levels translate to corresponding changes in protein levels. In Gypenoside IX research, Western Blotting has been instrumental in observing the compound's effect on protein expression and modification. For example, it has been used to show that Gypenoside IX treatment can decrease the levels of proteins involved in the amyloid pathway of Alzheimer's disease, such as BACE1 and PS1, while increasing the levels of the protective protein ADAM10. nih.govaging-us.com It has also been used to confirm that gypenosides can reduce the expression of key proteins in signaling pathways like the PI3K/AKT/mTOR pathway. researchgate.net
The following table summarizes the application of these techniques in Gypenoside IX studies:
Interactive Table: Gene and Protein Expression Analysis in Gypenoside IX Research| Technique | Target Analyzed | Key Findings |
|---|---|---|
| RT-qPCR | mRNA of inflammatory and metabolic genes | Gypenosides can alter the expression levels of genes like DUSP1, FOS, JUN, and those involved in arachidonic acid metabolism. frontiersin.org |
| Western Blot | Proteins in signaling pathways | Gypenoside IX reduces the expression of proteins like BACE1 and PS1, and modulates the PI3K/AKT/mTOR pathway. nih.govaging-us.comresearchgate.net |
Protein Phosphorylation and Activation Assays
Phosphorylation—the addition of a phosphate (B84403) group to a protein—is a key mechanism for regulating protein activity and signal transduction within cells. Assays that detect changes in protein phosphorylation are therefore vital for understanding how Gypenoside IX modulates cellular signaling pathways.
Western Blotting is a primary tool for this purpose, using antibodies that specifically recognize the phosphorylated forms of target proteins. Research on Gypenoside IX has extensively used this method to demonstrate its inhibitory effects on inflammatory and stress-activated signaling pathways. For instance, in LPS-stimulated glial cells, Gypenoside IX was found to prevent the phosphorylation of key signaling proteins such as NF-κB, IκB, p38 MAPK, and Akt. bertin-bioreagent.com In models of Alzheimer's disease, Gypenoside IX treatment effectively blocked the STP-induced hyperphosphorylation of the tau protein at multiple sites, including pS199, pS202/pT205(AT8), pT231, and pS262. nih.gov
Another technique employed is the Enzyme-Linked Immunosorbent Assay (ELISA), which can be used to quantify the activity of specific proteins, including transcription factors like NF-κB. Studies have shown that Gypenoside IX administration can inhibit the DNA-binding activity of NF-κB, a central regulator of inflammation. frontiersin.org
These findings highlight the role of Gypenoside IX in modulating critical signaling cascades, as summarized in the table below.
Interactive Table: Protein Phosphorylation and Activation Assays in Gypenoside IX Studies| Assay | Target Pathway/Protein | Effect of Gypenoside IX |
|---|---|---|
| Western Blot | NF-κB Signaling (p-NF-κB, p-IκB) | Inhibition of LPS-induced phosphorylation. bertin-bioreagent.com |
| Western Blot | MAPK Signaling (p-p38) | Inhibition of LPS-induced phosphorylation. bertin-bioreagent.com |
| Western Blot | Akt Signaling (p-Akt) | Inhibition of LPS-induced phosphorylation. bertin-bioreagent.com |
| Western Blot | Tau Protein Phosphorylation | Attenuation of STP-induced hyperphosphorylation at multiple sites. nih.gov |
Immunofluorescence and Histological Analyses
Immunofluorescence and histological analyses are powerful imaging techniques that allow researchers to visualize the location and distribution of specific proteins and cellular structures within tissues and cells.
Immunofluorescence uses fluorescently labeled antibodies to detect specific target proteins. The resulting fluorescence can be observed under a microscope, providing a visual representation of the protein's localization. In Gypenoside IX research, this technique has been used to demonstrate the compound's protective effects on neuronal structure. For example, immunofluorescence staining for MAP-2, a protein found in neuronal dendrites, showed that Gypenoside IX treatment could alleviate the damage to these structures in cultured hippocampal neurons. nih.govresearchgate.net It has also been used to track the cellular location of proteins like NF-κB, showing that gypenosides can prevent its translocation into the nucleus, which is a key step in its activation. frontiersin.orgacs.org
These imaging techniques provide crucial visual evidence to support the findings from other molecular assays.
Interactive Table: Imaging Techniques in Gypenoside Research| Technique | Target/Stain | Observation |
|---|---|---|
| Immunofluorescence | MAP-2 | Gypenoside IX alleviates damage to neuronal dendrites. nih.govresearchgate.net |
| Immunofluorescence | NF-κB | Gypenosides inhibit the nuclear translocation of NF-κB. frontiersin.orgacs.org |
| Immunofluorescence | F4/80, CD11c, CD206 | Gypenosides can modulate macrophage markers in inflamed tissues. acs.org |
| Hematoxylin & Eosin (H&E) Staining | Tissue Morphology | Gypenosides reduce tissue damage and inflammation in animal models of colitis and myocardial injury. frontiersin.orgacs.org |
Bioinformatic and Computational Approaches
In modern drug discovery, bioinformatic and computational tools are increasingly used to predict the mechanisms of action of compounds and to identify potential therapeutic targets.
Network Pharmacology for Target Identification
Network pharmacology is a powerful approach that integrates data from various sources to build complex networks of interactions between drugs, biological targets, and diseases. researchgate.net This method allows researchers to predict the potential molecular targets of a compound and the biological pathways it might influence.
In the study of gypenosides, network pharmacology has been used to identify potential targets and mechanisms of action in various diseases. The process typically begins by obtaining the molecular structure of the gypenoside and using databases like SwissTargetPrediction to predict its potential protein targets. nih.govfrontiersin.orgmdpi.com These predicted targets are then cross-referenced with genes known to be associated with a specific disease, which are sourced from databases such as GeneCards and OMIM. nih.govfrontiersin.org
The overlapping targets, which are relevant to both the compound and the disease, are then used to construct a protein-protein interaction (PPI) network. frontiersin.org This network visualizes the complex relationships between the target proteins. Further analysis, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, is performed to identify the biological processes and signaling pathways that are most significantly affected. nih.govfrontiersin.org
For example, network pharmacology studies have predicted that gypenosides exert their therapeutic effects in gastric cancer by targeting the PI3K/AKT/mTOR signaling pathway. frontiersin.org In the context of Alzheimer's disease, this approach has suggested that gypenosides may interact with targets involved in the HIF-1 signaling pathway and cytokine-cytokine receptor interactions. researchgate.net These computational predictions provide valuable hypotheses that can then be validated through wet-lab experiments, such as Western Blotting and RT-qPCR. nih.govfrontiersin.org
The following table outlines the typical workflow of a network pharmacology study.
Interactive Table: Network Pharmacology Workflow in Gypenoside Research| Step | Description | Databases/Tools Used |
|---|---|---|
| Target Prediction | Predict potential protein targets of the gypenoside based on its chemical structure. | SwissTargetPrediction, TCMSP. nih.gov |
| Disease Gene Identification | Collect genes associated with the disease of interest. | GeneCards, OMIM, TTD. nih.gov |
| Network Construction | Identify common targets and build a protein-protein interaction (PPI) network. | Venny, STRING, Cytoscape. frontiersin.orgresearchgate.net |
| Pathway Analysis | Identify enriched biological processes and signaling pathways. | Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.org |
Proteomics and Metabolomics for Pathway Elucidation
The elucidation of the complex biosynthetic pathways of gypenosides, including Gypenoside IX, heavily relies on advanced analytical techniques like proteomics and metabolomics. These "omics" technologies provide a system-wide view of the proteins and metabolites present in an organism, offering crucial insights into the enzymatic steps and regulatory mechanisms involved in creating these intricate molecules.
Proteomics , the large-scale study of proteins, has been instrumental in identifying the key enzymes that catalyze the various modification steps in gypenoside biosynthesis. In studies of Gynostemma pentaphyllum, the primary source of gypenosides, researchers have employed techniques such as isobaric tags for relative and absolute quantification (iTRAQ) combined with transcriptome analysis. plos.orgnih.gov This approach allows for the simultaneous identification and quantification of thousands of proteins across different plant tissues (roots, stems, and leaves), revealing which proteins are most abundant in tissues known to have high concentrations of gypenosides. researchgate.net
One significant study identified a total of 3,925 proteins, with 2,537 being successfully quantified. plos.orgproteomexchange.org Through this analysis, researchers pinpointed candidate enzymes crucial for the later stages of gypenoside synthesis—specifically, the hydroxylation and glycosylation of the dammarane-type triterpenoid (B12794562) skeleton. plos.org The analysis successfully identified 17 cytochrome P450 (CYP) and 11 UDP-glucuronosyltransferase (UGT) candidate genes believed to be involved in modifying the gypenoside structure. plos.orgnih.gov CYPs are typically responsible for oxidation, while UGTs catalyze the attachment of sugar moieties, a key step in creating the diversity of gypenoside structures. researchgate.net
Metabolomics , which focuses on the comprehensive analysis of metabolites in a biological sample, complements proteomics by identifying the products of these enzymatic reactions. plos.org Integrated analyses of transcriptomics and metabolomics in Gynostemma species have been performed to connect specific genes with the production of various gypenosides. nih.gov By correlating gene expression levels with metabolite profiles in different tissues, researchers can infer the functions of specific enzymes. For instance, such studies have helped to identify oxidosqualene cyclases (OSCs), which are responsible for creating the initial triterpenoid skeletons, and to propose candidate CYPs and UGTs for further functional characterization. nih.gov
Together, these methodologies create a powerful toolkit. Proteomics identifies the enzymatic machinery, while metabolomics verifies the resulting chemical products, allowing for a more complete reconstruction of the gypenoside biosynthetic pathway. plos.orgnih.gov
Table 1: Candidate Enzymes in Gypenoside Biosynthesis Identified via Proteomics
| Enzyme Class | Number of Candidates Identified | Putative Role in Biosynthesis | Selected Examples Cloned for Analysis |
| Cytochrome P450 (CYP) | 17 | Hydroxylation and oxidation of the triterpenoid skeleton | CYP71B19, CYP86A7, CYP89A2, CYP90A1 |
| UDP-glucuronosyltransferase (UGT) | 11 | Glycosylation (attachment of sugar groups) to the sapogenin core | UGT73B4, UGT76B1, UGT74F2, UGT91A1 |
This table is based on findings from a combined iTRAQ proteome and RNA sequencing transcriptome analysis in Gynostemma pentaphyllum. plos.orgnih.gov
Gene Co-expression Network Analysis
To understand how the biosynthesis of gypenosides is regulated at the genetic level, researchers utilize gene co-expression network analysis. This computational method identifies groups of genes that have similar expression patterns across different conditions, such as various plant tissues or developmental stages. nih.govresearchgate.net The underlying principle is that genes involved in a common biological process, like a metabolic pathway, are often co-regulated and thus "switched on" or "off" together. pacb.com
Weighted Gene Co-expression Network Analysis (WGCNA) is a widely used technique in this area. nih.govresearchgate.net By analyzing transcriptome data from multiple tissues of G. pentaphyllum (e.g., root, stem, leaf, flower, and fruit), WGCNA can group thousands of genes into distinct "modules" of co-expressed genes. nih.govoup.com These modules can then be correlated with specific traits, such as the concentration of gypenosides in a particular tissue. researchgate.net
This approach has been successfully applied following the chromosome-level genome assembly of G. pentaphyllum. nih.govoup.com In one study, transcriptome data from seven different tissues were used to construct a tissue-specific gene co-expression network. nih.gov The analysis revealed 11 distinct co-expression modules. nih.gov By correlating these modules with gypenoside production, particularly in young leaves where biosynthesis is high, researchers could pinpoint the most relevant gene clusters. nih.govresearchgate.net
This method is highly effective for identifying not only the structural genes that encode the biosynthetic enzymes (like CYPs and UGTs) but also the transcription factors (TFs) that regulate their expression. nih.govoup.com For example, analysis of gene promoters within a gypenoside-related module can reveal common binding sites for specific families of transcription factors, such as bHLH (basic helix-loop-helix) or WRKY. researchgate.netpacb.com Studies have identified specific candidate TFs, like GpbHLH15 and GpbHLH58, that are likely involved in regulating the gypenoside pathway. researchgate.net The construction of these regulatory networks provides a blueprint of how the plant coordinates the complex process of gypenoside synthesis. nih.gov
Table 2: Key Gene Categories and Candidates in Gypenoside Biosynthesis Identified via Gene Co-expression Network Analysis
| Gene/Factor Category | Function | Examples/Key Findings |
| Structural Genes (Late Stage) | Enzymes that modify the triterpenoid skeleton to produce various gypenosides. | A gene cluster of four UGTs from the UGT85 subfamily was identified as being involved in leaf-specific glycosylation. nih.govoup.com |
| Transcription Factors (TFs) | Proteins that regulate the expression of structural genes in the pathway. | Candidate TFs from the bHLH and WRKY families were identified. pacb.com GpbHLH15 and GpbHLH58 were highlighted as potential key regulators. researchgate.net |
| Co-expression Modules | Groups of genes with highly correlated expression patterns across tissues. | WGCNA identified specific modules strongly associated with gypenoside biosynthesis in young leaves. nih.govresearchgate.net |
Gypenoside Ix Derivatives and Structure Activity Relationships
Isolation and Characterization of Gypenoside IX Analogues
Gypenoside IX is one of over 300 structurally diverse gypenosides that have been identified, primarily from Gynostemma pentaphyllum. mdpi.commdpi.com The isolation of Gypenoside IX and its analogues is typically achieved through various chromatographic techniques, including silica (B1680970) gel chromatography and reversed-phase semi-preparative high-performance liquid chromatography (HPLC). cabidigitallibrary.org The structural elucidation of these isolated compounds relies on spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgresearchgate.net
Numerous analogues of Gypenoside IX have been isolated from Gynostemma pentaphyllum. These analogues often differ in the type, number, and linkage positions of their sugar moieties attached to the dammarane-type triterpenoid (B12794562) aglycone. mdpi.commdpi.com For instance, Gypenoside XVII is structurally very similar to Gypenoside IX, with the key difference being the sugar composition at the C-20 position. Gypenoside IX has a glucose-xylose disaccharide, whereas Gypenoside XVII has a glucose-glucose disaccharide at this position. nih.gov Other related compounds isolated from the same plant source include Gypenoside L, Gypenoside LI, Gypenoside XLVI, and Gypenoside LVI. cabidigitallibrary.orgmdpi.commdpi.com The process of heat-processing G. pentaphyllum extract has been shown to increase the quantities of certain derivatives like Damulin A and Damulin B. mdpi.com
Table 1: Selected Gypenoside IX Analogues and Their Structural Features
| Compound | Key Structural Difference from Gypenoside IX | Source Organism |
| Gypenoside XVII | Glucose-glucose disaccharide at C-20 | Panax notoginseng, Gynostemma pentaphyllum |
| Gypenoside L | Stereoisomer at C-20 (S configuration) with a free hydroxyl | Gynostemma pentaphyllum |
| Gypenoside LI | Stereoisomer at C-20 (R configuration) with a free hydroxyl | Gynostemma pentaphyllum |
| Gypenoside XLVI | Glycosylation at the C-20 position | Gynostemma pentaphyllum |
| Gylongiposide I | Deglycosylated product of Gypenoside XLIX | Derived from Gynostemma pentaphyllum |
This table is based on information from multiple sources. mdpi.comnih.govmdpi.com
Comparative Preclinical Efficacy of Gypenoside IX and its Derivatives
The structural variations among Gypenoside IX and its analogues lead to differing preclinical bioactivities. Research indicates that Gypenoside IX exhibits anti-inflammatory effects by downregulating the production of inflammatory mediators such as TNF-α, iNOS, IL-6, IL-1β, and COX-2 in lipopolysaccharide (LPS)-stimulated cells. mdpi.combertin-bioreagent.com It has also been shown to have moderate anti-inflammatory activity in RAW 264.7 cells. researchgate.netkoreascience.kr
Comparative studies reveal that certain derivatives possess enhanced or different activities. For example, Gypenoside XVII demonstrates a more potent positive allosteric modulator (PAM) activity at the P2X7 receptor compared to Gypenoside IX. nih.gov This suggests that the glucose-glucose disaccharide in Gypenoside XVII is preferred over the glucose-xylose disaccharide of Gypenoside IX for this specific receptor interaction. nih.gov
In the context of anticancer activity, derivatives with fewer sugar moieties or a free hydroxyl group at the C-20 position tend to show enhanced cytotoxicity. For instance, Gypenoside L and LI, with a free hydroxyl at C-20, exhibit stronger activity against A549 lung cancer cells compared to gypenosides that are glycosylated at this position, like Gypenoside XLVI. mdpi.com Similarly, deglycosylated derivatives like Gypenoside TN-1 (derived from Gypenoside XLVI) and Gypenoside LXXV (derived from Gypenoside XVII) have shown significantly higher inhibitory effects on cancer cells than their glycosylated precursors. mdpi.commdpi.com
Furthermore, some derivatives have been investigated for other therapeutic areas. Gypenoside-14, another derivative, has been shown to reduce neuroinflammation and improve depression-like behavior in animal models. nih.gov Gypenoside XVII, identified as a novel phytoestrogen, has demonstrated anti-atherosclerotic effects in mice. mdpi.com
Table 2: Comparative Preclinical Efficacy of Gypenoside IX and Selected Derivatives
| Compound | Preclinical Activity | Key Findings |
| Gypenoside IX | Anti-inflammatory | Downregulates inflammatory mediators (TNF-α, iNOS, IL-6, etc.). mdpi.combertin-bioreagent.com |
| Gypenoside XVII | P2X7 Receptor Modulation | Shows better positive allosteric modulator activity at P2X7 receptors than Gypenoside IX. nih.gov |
| Anti-atherosclerosis | Acts as a phytoestrogen to reduce blood lipid levels and atherosclerotic lesion size. mdpi.com | |
| Gypenoside L & LI | Anticancer | Exhibit stronger cytotoxic activity against A549 cells compared to C-20 glycosylated derivatives. mdpi.com |
| Gylongiposide I | Antiviral | Shows antiviral effects against Enterovirus 71. mdpi.com |
| Gypenoside-14 | Antidepressant | Reduces neuroinflammation and improves depression-like behavior in mice. nih.gov |
Insights into Structural Determinants of Biological Activity
The structure-activity relationship (SAR) studies of Gypenoside IX and its analogues highlight the critical role of both the aglycone backbone and the attached sugar moieties in determining their biological effects. mdpi.com
The number, type, and position of sugar chains are crucial determinants of pharmacological activity. mdpi.commdpi.com A general trend observed is that gypenosides with fewer sugar moieties often exhibit enhanced bioactivity. mdpi.com This is exemplified by the increased anticancer effects of deglycosylated gypenosides. mdpi.commdpi.com The removal of sugar groups can lead to increased efficacy, suggesting that the aglycone itself is a key pharmacophore, and the sugar chains modulate its activity and properties like solubility. researchgate.net
Specific structural features have been linked to particular activities:
Sugar Moiety at C-20: The nature of the sugar at the C-20 position significantly influences activity. As seen with P2X7 receptor modulation, a glucose-glucose disaccharide (Gypenoside XVII) is more effective than a glucose-xylose disaccharide (Gypenoside IX). nih.gov Furthermore, a free hydroxyl group at C-20, as seen in Gypenoside L and LI, is associated with increased cytotoxic activity against certain cancer cells compared to when this position is glycosylated. mdpi.com
Sugar Moiety at C-3: The presence of a saccharide chain at the C-3 position has been identified as indispensable for certain activities, such as impeding extracellular matrix deposition in hepatic stellate cells. cjnmcpu.com
Aglycone Modifications: Modifications to the dammarane (B1241002) triterpenoid skeleton, such as the presence of a hydroxyl group at C-2 or double bonds at specific positions, are also important for cytotoxic activity. phytopurify.com
In essence, the diverse biological profiles of gypenoside derivatives are a direct consequence of their structural nuances. The interplay between the core triterpenoid structure and the attached sugar chains provides a rich field for discovering new pharmacologically active components through structural modification, such as enzymatic transformation of the sugar moieties. mdpi.commdpi.com
Future Research Directions in Gypenoside Ix Preclinical Studies
Elucidation of Underexplored Molecular Mechanisms
While initial studies have linked Gypenoside IX to the restoration of the Akt/GSK-3β signaling pathway in models of Alzheimer's disease, its broader mechanistic profile is not fully understood. nih.gov The diverse pharmacological activities reported for the broader class of gypenosides suggest that Gypenoside IX likely interacts with multiple cellular pathways that warrant further investigation. dovepress.comresearchgate.net
A significant area for future research is the role of Gypenoside IX in modulating programmed cell death pathways beyond simple apoptosis. Recent studies on gypenosides have highlighted their ability to influence ferroptosis, an iron-dependent form of cell death, by inhibiting the TNF-α/NF-κB signaling pathway. mdpi.comnih.govresearchgate.net It remains to be determined if Gypenoside IX shares this capability and how it specifically modulates key ferroptosis regulators like SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4). mdpi.comoaepublish.com
Furthermore, the regulation of autophagy is another critical mechanism that requires deeper exploration. Gypenosides have been shown to regulate autophagy, including mitochondrial autophagy (mitophagy), through pathways such as the Sirt1/AMPK/mTOR and SIRT1-FOXO3A signaling cascades. researchgate.neta-z.lunih.gov Investigating whether Gypenoside IX can induce or inhibit autophagy in different cellular contexts could reveal novel therapeutic angles for diseases characterized by dysfunctional cellular clearing processes. The exact molecular interactions and downstream effects of Gypenoside IX on these pathways remain an underexplored but promising research frontier. dovepress.com
Table 1: Known vs. Underexplored Molecular Mechanisms of Gypenoside IX
| Mechanism Category | Currently Investigated for Gypenoside IX | Potential Underexplored Areas for Gypenoside IX | Key Associated Molecules/Pathways |
|---|---|---|---|
| Neuroprotection | Restoration of Akt/GSK-3β signaling; reduction of Aβ production and tau hyperphosphorylation. nih.gov | Modulation of neuroinflammation; synaptic plasticity enhancement. | TNF-α, IL-1β, BDNF, PSD95, Synaptophysin. nih.govnih.gov |
| Programmed Cell Death | Anti-apoptotic effects. nih.gov | Regulation of ferroptosis and mitophagy. | GPX4, SLC7A11, PINK1, Parkin, NF-κB. mdpi.comoaepublish.compeerj.com |
| Metabolic Regulation | Not extensively studied. | Effects on insulin (B600854) signaling and lipid metabolism, similar to other gypenosides. | FXR, AMPK, SREBP1. nih.gove-century.usfrontiersin.org |
| Autophagy | Not extensively studied. | General autophagy modulation; crosstalk with apoptosis. | Sirt1, AMPK, mTOR, Beclin-1, LC3-II. researchgate.netnih.gov |
Investigation of Gypenoside IX in Novel Preclinical Disease Models
Current research on Gypenoside IX has been narrowly focused, primarily utilizing staurosporine-induced models of Alzheimer's disease to demonstrate its neuroprotective effects. nih.gov To understand its full therapeutic potential, it is crucial to investigate its efficacy in a wider array of novel preclinical disease models.
Given the anti-inflammatory and neuroprotective properties of the gypenoside family, Gypenoside IX should be evaluated in models of other neurodegenerative and neuroinflammatory conditions. e-century.usresearchgate.net This includes animal models of Parkinson's disease, which involves distinct pathological mechanisms like dopaminergic neuron loss and ferroptosis, and models of chronic neuroinflammation induced by agents like lipopolysaccharide (LPS). researchgate.netnih.gov
Beyond neurology, the effects of other gypenosides in metabolic diseases suggest promising avenues for Gypenoside IX. Preclinical models of non-alcoholic steatohepatitis (NASH), insulin resistance, and atherosclerosis, where inflammation and oxidative stress are key drivers, would be highly relevant. e-century.usfrontiersin.org For instance, Gypenoside XLIX has shown efficacy in improving insulin sensitivity by suppressing the IKKβ/NF-κB pathway in rats. e-century.us Investigating Gypenoside IX in similar models could uncover new applications in metabolic disorders. Additionally, models for inflammatory skin conditions like psoriasis and degenerative sensory disorders such as retinitis pigmentosa, where other gypenosides have shown protective effects, represent untapped areas of research. all-imm.commdpi.com
Table 2: Potential Novel Preclinical Disease Models for Gypenoside IX Investigation
| Disease Category | Specific Disease Model | Rationale for Investigation | Key Pathological Features to Assess |
|---|---|---|---|
| Neurodegenerative Disorders | Parkinson's Disease (e.g., MPTP or 6-OHDA models) | Gypenosides are linked to anti-ferroptosis and anti-inflammatory pathways relevant to PD. researchgate.net | Dopaminergic neuron survival, motor function, α-synuclein aggregation, neuroinflammation. |
| Neuroinflammatory Conditions | Lipopolysaccharide (LPS)-induced Neuroinflammation | Gypenosides can mitigate LPS-induced inflammatory responses and anxiety-like behaviors. nih.gov | Proinflammatory cytokine levels (IL-1β, IL-6, TNF-α), microglial activation, cognitive function. |
| Metabolic Diseases | High-Fat Diet-Induced NASH or Insulin Resistance | Other gypenosides improve lipid metabolism and insulin sensitivity via FXR or AMPK activation. e-century.usfrontiersin.org | Liver histology (steatosis, inflammation), serum lipids, glucose tolerance, insulin signaling pathways. |
| Inflammatory Skin Disorders | Imiquimod-induced Psoriasis Mouse Model | Gypenosides can alleviate keratinocyte hyperproliferation and inflammation. all-imm.com | Skin erythema and scaling, epidermal thickness, inflammatory cell infiltration (e.g., via STAT3/NF-κB pathways). |
| Degenerative Sensory Disorders | Zebrafish Model of Retinitis Pigmentosa | Gypenosides have shown protection against cone cell death in genetic zebrafish models. mdpi.com | Photoreceptor (rod and cone) survival, retinal function (e.g., electroretinogram), oxidative stress markers. |
Strategies for Enhancing Biosynthesis and Production in Controlled Systems
The translation of Gypenoside IX from a research compound to a potential therapeutic agent is constrained by its limited availability from natural sources. Developing efficient and scalable production methods is therefore a critical area of future research. Strategies should focus on enhancing biosynthesis through metabolic engineering and optimizing production in controlled biological systems.
The biosynthetic pathway of gypenosides, which are dammarane-type triterpenoid (B12794562) saponins (B1172615), involves numerous enzymatic steps catalyzed by enzymes such as oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and UDP-glucuronosyltransferases (UGTs). nih.govoup.com A key strategy is the metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast). This involves introducing the necessary plant genes into the yeast's native mevalonic acid (MVA) pathway to create a microbial cell factory for producing specific gypenosides. scienceopen.com This approach offers the potential for high-yield, scalable, and sustainable production. koreascience.kr
Another promising strategy is the use of plant cell cultures of G. pentaphyllum. The production of gypenosides in these cultures can be significantly enhanced by applying elicitors, which are compounds that trigger defense responses and secondary metabolite production. mdpi.com For example, methyl jasmonate and salicylic (B10762653) acid have been shown to increase the accumulation of gypenosides in cell suspension cultures. mdpi.comresearchgate.net Further research could identify elicitors and culture conditions that specifically maximize the yield of Gypenoside IX. Additionally, enzymatic biotransformation, where more abundant gypenosides (like Gypenoside XVII) are converted into rarer, more valuable ones using specific enzymes like β-glucosidases, presents a viable method for targeted production. mdpi.commdpi.com
Development of Advanced In Vitro and In Vivo Research Models
To gain deeper insights into the mechanisms of Gypenoside IX and improve the predictive value of preclinical studies, it is necessary to move beyond traditional research models. The development and application of advanced in vitro and in vivo systems are essential for more accurately recapitulating human physiology and disease complexity.
Standard in vitro research often relies on 2D cell cultures, which lack the complex cell-cell and cell-matrix interactions of living tissue. all-imm.commedchemexpress.com Future studies should employ three-dimensional (3D) culture systems, such as spheroids or organoids. Brain organoids, for example, could provide a more physiologically relevant model to study the effects of Gypenoside IX on neuronal development, synaptic function, and the formation of pathological protein aggregates in the context of neurodegenerative diseases. mdpi.com
In parallel, the refinement of in vivo models is needed. While standard rodent models are valuable, the development of humanized mouse models—for example, those engrafted with human immune cells or expressing human genes relevant to a specific disease—could offer more translatable data on efficacy and mechanism. Furthermore, the use of non-mammalian models like the zebrafish (Danio rerio) can facilitate high-throughput screening and visualization of dynamic biological processes, such as neuronal regeneration or inflammation, in a living organism. mdpi.com Integrating these advanced models into Gypenoside IX research will provide a more robust and comprehensive preclinical evidence base.
Integrated Omics Approaches for Comprehensive Mechanistic Understanding
To fully map the biological effects of Gypenoside IX, future research must adopt integrated "omics" approaches. These high-throughput technologies—including genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level view of the molecular changes induced by the compound, revealing novel targets and pathways that might be missed by traditional hypothesis-driven research. oup.commdpi.com
Combining transcriptomics (RNA-seq) and proteomics (e.g., iTRAQ) has already proven effective in identifying the candidate genes and proteins, such as specific CYPs and UGTs, involved in the general gypenoside biosynthesis pathway. proteomexchange.orgnih.govplos.org A similar approach applied to cells or tissues treated with Gypenoside IX could create a comprehensive map of its molecular footprint, identifying which genes and proteins are significantly up- or down-regulated. researchgate.net
Furthermore, integrating proteomics with metabolomics can reveal how Gypenoside IX alters cellular metabolic pathways. plos.org For instance, a combined analysis in a liver fibrosis model treated with gypenosides identified significant alterations in pathways like glycolysis and glutathione metabolism. plos.org Applying this integrative approach to Gypenoside IX research could elucidate its impact on metabolic reprogramming in cancer or its influence on neurotransmitter metabolism in the brain. Network pharmacology, which constructs drug-target-disease interaction networks, can also be used to predict and visualize the complex interactions of Gypenoside IX, helping to formulate new hypotheses for its therapeutic mechanisms. nih.govpeerj.com This multi-omics strategy will be pivotal in building a holistic understanding of Gypenoside IX's mechanism of action. researchgate.net
Table 3: Application of Omics Technologies in Future Gypenoside IX Research
| Omics Technology | Objective | Potential Application for Gypenoside IX | Example Findings from Gypenoside Research |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Analyze gene expression changes. | Identify genes and signaling pathways modulated by Gypenoside IX in target cells (e.g., neurons, cancer cells). | Identification of differentially expressed genes like CYPs and UGTs in G. pentaphyllum tissues. nih.gov |
| Proteomics (e.g., iTRAQ) | Analyze protein expression and post-translational modifications. | Quantify changes in protein levels (e.g., apoptotic proteins, synaptic proteins, metabolic enzymes) following Gypenoside IX treatment. | Identification of 597 differentially expressed proteins in a liver fibrosis model treated with gypenosides. plos.org |
| Metabolomics (e.g., GC-MS) | Analyze the profile of small molecule metabolites. | Profile changes in metabolites (e.g., lipids, amino acids, neurotransmitters) to understand the metabolic impact of Gypenoside IX. | Identification of 17 altered metabolites in a liver fibrosis model, pointing to changes in glutathione and glycolysis pathways. plos.org |
| Integrated Multi-Omics | Combine data from multiple omics platforms for a systems-level view. | Correlate changes in gene expression with protein and metabolite levels to build comprehensive mechanistic models of Gypenoside IX action. | Integrative analysis of proteomics and metabolomics revealed key altered pathways in liver fibrosis. plos.org |
| Network Pharmacology | Predict drug-target interactions and construct networks. | Identify potential protein targets and disease pathways for Gypenoside IX, guiding experimental validation. | Prediction of hub targets for gypenosides in heart failure, including PI3KCA and Mcl-1. peerj.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
